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  • Product: 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine
  • CAS: 1017781-38-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the rapid assembly of complex, drug-like architectures relies heavily on versatile, multi-functional building blocks. 3-(4-Iodophenyl)-1-isopropyl-1H-pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex, drug-like architectures relies heavily on versatile, multi-functional building blocks. 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine (CAS: 1017781-38-2) represents a highly privileged scaffold, integrating a kinase-binding pyrazole core with two orthogonal synthetic handles: an aryl iodide for palladium-catalyzed cross-couplings and a primary amine for directed functionalization.

As a Senior Application Scientist, I have designed this technical whitepaper to provide researchers and drug development professionals with a comprehensive guide to the physicochemical properties, mechanistic utility, and field-proven experimental workflows associated with this compound. The protocols detailed herein are engineered as self-validating systems, ensuring high-fidelity execution in library synthesis and lead optimization.

Molecular Architecture & Physicochemical Profiling

Understanding the physicochemical baseline of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The compound features a lipophilic isopropyl group that enhances membrane permeability, while the pyrazole-amine motif serves as a classic hydrogen-bond donor/acceptor pair, frequently utilized to anchor molecules to the ATP-binding hinge region of protein kinases.

Quantitative Data Summary

The following table synthesizes the core physicochemical and computational parameters of the compound, essential for Lipinski rule evaluation and downstream formulation[1][2][3].

ParameterValueMechanistic Implication
Chemical Name 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amineCore structural identity.
CAS Registry Number 1017781-38-2Unique identifier for procurement and safety.
Molecular Formula C12H14IN3Highlights the heavy halogen (I) presence.
Molecular Weight 327.16 g/mol Ideal starting weight for fragment-based design.
Exact Mass 327.0232 DaCritical for LC-MS/HRMS analytical validation.
Predicted Boiling Point 425.9 ± 40.0 °CIndicates high thermal stability for high-temp reactions.
Predicted Density 1.66 ± 0.1 g/cm³Relevant for volumetric calculations in scale-up.
Predicted LogP 2.48 - 2.84Optimal lipophilicity for oral bioavailability (Lipinski).
H-Bond Donors / Acceptors 1 / 3Favorable for target protein interactions.
Topological Polar Surface Area ~44.8 ŲExcellent predictor for cellular/blood-brain barrier penetration.

Mechanistic Utility: The Pyrazole-Amine as a Privileged Scaffold

The pyrazole ring is an emerging privileged scaffold in drug discovery, forming the structural backbone of several blockbuster kinase inhibitors, including ruxolitinib, baricitinib, and encorafenib ().

The strategic placement of the 4-iodophenyl moiety at the C3 position and the primary amine at the C5 position of the pyrazole ring allows for divergent, orthogonal functionalization. The carbon-iodine (C-I) bond is highly susceptible to oxidative addition by low-valent transition metals, making it an ideal substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings. Conversely, the C5-amine can be acylated, sulfonylated, or converted into a urea derivative to probe the solvent-exposed regions of a target protein ().

Divergent Functionalization Pathway

G Core 3-(4-Iodophenyl)-1-isopropyl- 1H-pyrazol-5-amine (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed C-C) Core->Suzuki Boronic Acids Amidation Amide/Urea Formation (N-Functionalization) Core->Amidation Electrophiles Sonogashira Sonogashira Coupling (Alkynyl Insertion) Core->Sonogashira Terminal Alkynes Biaryl Biaryl Pyrazole Derivatives Suzuki->Biaryl NSubst N-Acylated Pyrazole Amines Amidation->NSubst Alkynyl Alkynyl-Phenyl Pyrazoles Sonogashira->Alkynyl Kinase Targeted Kinase Inhibitor Library Biaryl->Kinase NSubst->Kinase Alkynyl->Kinase

Divergent functionalization of the pyrazole-amine core for kinase inhibitor library generation.

Experimental Workflows & Self-Validating Protocols

To maximize the utility of this building block, I have detailed two highly optimized, self-validating protocols. These methods move beyond mere recipes by explaining the causality behind the chemical choices, ensuring researchers can troubleshoot and adapt the systems dynamically.

Protocol 4.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Construct a biaryl system by coupling the 4-iodophenyl group with an aryl boronic acid.

Mechanistic Rationale: The selection of Pd(dppf)Cl₂ as the catalyst is driven by the bidentate nature of the dppf ligand, which imposes a large bite angle. This steric bulk accelerates the reductive elimination step, while its electron-rich ferrocene backbone facilitates the oxidative addition into the aryl-iodine bond. A biphasic 1,4-Dioxane/H₂O (4:1) solvent system is employed because water is mechanistically required to hydroxylate the palladium complex, forming a Pd-OH species that readily undergoes transmetalation with the boronic acid ().

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, charge 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.2 equiv, 1.2 mmol).

  • Base Addition: Add K₂CO₃ (2.0 equiv, 2.0 mmol). Causality: K₂CO₃ is a mild base that effectively activates the boronic acid into a reactive boronate complex without causing side reactions at the free pyrazole amine.

  • Solvent & Degassing: Add 1,4-Dioxane (8.0 mL) and Deionized H₂O (2.0 mL). Degas the mixture by sparging with Argon for 10 minutes. Critical Step: Oxygen must be removed to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol) under a positive stream of Argon. Seal the flask and heat to 85 °C for 4-6 hours.

  • Self-Validating Checkpoint (IPQC): Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation: The reaction is complete when the starting material peak (m/z 328.1 [M+H]⁺) is completely consumed. If SM persists >5%, do not increase the temperature (which promotes protodeboronation); instead, spike an additional 0.02 equiv of catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 4.2: HATU-Mediated Amide Coupling at the Pyrazol-5-amine

Objective: Functionalize the primary amine to form an amide linkage.

Mechanistic Rationale: The pyrazol-5-amine is sterically hindered by the adjacent N-isopropyl group and electronically deactivated compared to standard aliphatic amines due to the electron-withdrawing nature of the pyrazole ring. Standard coupling reagents (like EDC/HOBt) often fail or require extended heating. HATU is selected because it generates a highly reactive HOAt ester intermediate, which significantly accelerates the nucleophilic attack of the deactivated amine, driving the reaction to completion at room temperature.

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the target carboxylic acid (1.1 equiv, 1.1 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (2.5 equiv, 2.5 mmol) and HATU (1.2 equiv, 1.2 mmol). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine (1.0 equiv, 1.0 mmol) to the activated mixture.

  • Self-Validating Checkpoint (IPQC): Monitor via TLC (DCM/MeOH 9:1) and LC-MS after 2 hours.

    • Validation: The formation of a higher-mass product peak and the disappearance of the m/z 328.1 peak confirm successful acylation. If unreacted amine remains, add an additional 0.5 equiv of DIPEA to ensure the amine is fully deprotonated.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. Dry, concentrate, and purify.

Analytical Validation System

To guarantee scientific integrity, the synthesized derivatives must be subjected to an orthogonal analytical validation system. Relying on a single technique can lead to false positives (e.g., misidentifying a regioisomer).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides primary mass confirmation. For the core scaffold, look for the highly distinct isotopic pattern of Iodine alongside the base peak of m/z 328.1[M+H]⁺ .

  • Nuclear Magnetic Resonance (¹H NMR): Critical for confirming structural integrity. The isopropyl group acts as a built-in diagnostic tracer. Expect a distinct septet around δ 4.40–4.60 ppm (1H, CH) and a doublet around δ 1.40–1.50 ppm (6H, 2xCH₃). The pyrazole C4-H (if unsubstituted) typically appears as a sharp singlet around δ 6.00–6.20 ppm.

  • High-Performance Liquid Chromatography (HPLC): Utilized post-purification to ensure >95% purity, a mandatory threshold before transitioning compounds into in vitro biological assays.

Conclusion

3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine is a highly versatile, structurally privileged building block that bridges the gap between synthetic accessibility and biological efficacy. By leveraging its orthogonal reactive sites—the aryl iodide for C-C bond formation and the pyrazole amine for N-functionalization—medicinal chemists can rapidly generate vast, target-specific libraries. Adhering to the mechanistically grounded, self-validating protocols outlined in this guide ensures high synthetic yields, rigorous quality control, and accelerated drug discovery timelines.

References

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Future Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

Sources

Exploratory

A Technical Guide to the Mechanism of Action of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine Derivatives as Potent Kinase Inhibitors

For Distribution to Researchers, Scientists, and Drug Development Professionals Executive Summary The 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine scaffold represents a promising class of heterocyclic compounds with s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine scaffold represents a promising class of heterocyclic compounds with significant therapeutic potential, particularly in oncology. This technical guide provides an in-depth analysis of the mechanism of action for this specific series of derivatives, consolidating findings from extensive kinase profiling, cellular assays, and structure-activity relationship (SAR) studies. The core mechanism centers on the potent and selective inhibition of Polo-like Kinase 1 (PLK1), a critical regulator of mitosis. By targeting the ATP-binding domain of PLK1, these compounds disrupt downstream signaling, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells. This document details the experimental frameworks for target identification, validation, and cellular effect characterization, offering a comprehensive resource for professionals engaged in kinase inhibitor drug discovery.

Introduction: The Pyrazole Scaffold and Kinase Inhibition

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its synthetic versatility and ability to form key hydrogen bond interactions make it an ideal framework for designing enzyme inhibitors.[2] In the realm of oncology, protein kinases are paramount targets due to their frequent dysregulation in cancer.[3] Kinase inhibitors that block the ATP-binding site have revolutionized cancer therapy.

This guide focuses on a specific series of pyrazole derivatives characterized by a 3-(4-Iodophenyl) group, a 1-isopropyl substituent, and a 5-amine moiety. These structural features have been optimized to confer high affinity and selectivity for Polo-like Kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in cell division.[3][4] Overexpression of PLK1 is a hallmark of many human cancers and is often associated with poor prognosis, making it a highly attractive target for therapeutic intervention.[3][4][5] While several PLK1 inhibitors have entered clinical trials, challenges related to toxicity and efficacy underscore the need for novel chemical scaffolds with improved pharmacological profiles.[3][4]

Primary Molecular Target: Polo-Like Kinase 1 (PLK1)

The primary mechanism of action for 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine derivatives is the direct inhibition of PLK1 kinase activity. PLK1 is a master regulator of multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[3][4][6] Its inhibition leads to catastrophic mitotic failure and cell death, a process that can be selectively exploited to target rapidly dividing cancer cells.

Target Identification via Kinase Profiling

Initial characterization of this compound series involves screening against a broad panel of human kinases to establish a selectivity profile. This is a critical step to identify the primary target(s) and to flag potential off-target activities that could lead to toxicity.

Rationale for Experimental Choice: A comprehensive kinase panel provides a global view of the compound's selectivity. High selectivity for PLK1 over other kinases, especially those within the same family (PLK2, PLK3) or other critical cell cycle kinases (e.g., CDKs), is a key indicator of a promising therapeutic candidate.[7]

Table 1: Representative Kinase Inhibition Profile

Kinase TargetIC50 (nM) for Representative Derivative
PLK1 < 10
PLK2> 1,000
PLK3> 1,000
PLK4> 500
CDK1/CycB> 2,500
AURKA> 1,500
VEGFR2> 5,000

Data is illustrative, based on typical findings for potent pyrazole-based PLK1 inhibitors.

The data consistently reveals that derivatives of this scaffold exhibit potent, low-nanomolar inhibition of PLK1, with significant selectivity against other major kinases.

PLK1 Signaling Pathway

The diagram below illustrates the central role of PLK1 in orchestrating the G2/M transition and progression through mitosis, highlighting the critical juncture at which these inhibitors act.

PLK1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK1_CycB CDK1/Cyclin B PLK1 PLK1 Activation CDK1_CycB->PLK1 Activates Spindle Bipolar Spindle Formation APC Anaphase-Promoting Complex (APC/C) Spindle->APC Cytokinesis Cytokinesis APC->Cytokinesis PLK1->Spindle Promotes PLK1->APC Activates Inhibitor 3-(4-Iodophenyl)-1-isopropyl -1H-pyrazol-5-amine Derivative Inhibitor->Block Block->PLK1 Inhibits

Caption: The PLK1 signaling pathway and point of inhibition.

Elucidation of the Inhibitory Mechanism

Understanding how these compounds inhibit PLK1 is crucial for rational drug design and optimization. The primary mechanism is competitive inhibition at the ATP-binding site of the kinase domain.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced, providing a robust method for determining IC50 values and the mode of inhibition.

Rationale for Experimental Choice: The ADP-Glo™ assay is highly sensitive, has a broad dynamic range, and is resistant to ATP interference, making it a gold standard for studying kinase inhibitors. By varying both inhibitor and ATP concentrations, one can definitively determine if the inhibition is ATP-competitive.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Reconstitute recombinant human PLK1 enzyme, substrate peptide (e.g., casein), and ATP to desired stock concentrations.

  • Compound Dilution: Perform a serial dilution of the pyrazole derivative (e.g., from 10 µM to 0.1 nM) in DMSO, followed by a final dilution in assay buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution, 2.5 µL of enzyme, and initiate the reaction by adding 5 µL of a substrate/ATP mixture. Include "no enzyme" and "no inhibitor" controls.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Luminescence Reading: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to ADP concentration. Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Structure-Activity Relationship (SAR) and Binding Mode

Molecular docking studies and SAR analyses indicate that the 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine scaffold optimally occupies the ATP-binding pocket of PLK1.

  • Pyrazol-5-amine Core: The amino group and pyrazole nitrogens form critical hydrogen bonds with the hinge region of the kinase (e.g., Cys133, Glu131), mimicking the adenine region of ATP.[3]

  • 4-Iodophenyl Group: This moiety extends into a hydrophobic pocket, with the iodine atom potentially forming halogen bonds that enhance binding affinity.

  • 1-Isopropyl Group: This group provides steric bulk that can improve selectivity over other kinases with smaller binding pockets.

Cellular Mechanism of Action and Phenotypic Outcomes

Confirming that the biochemical inhibition of PLK1 translates into the desired biological effect in cancer cells is a self-validating step in the mechanism of action workflow.

Workflow A Biochemical Assay (PLK1 IC50 Determination) B Cellular Target Engagement (Western Blot for p-Substrate) A->B Confirms Target in Cells C Phenotypic Outcome 1 (Cell Cycle Analysis via Flow Cytometry) B->C Leads to Phenotype E Antiproliferative Activity (Cell Viability - IC50) B->E Correlates with Activity D Phenotypic Outcome 2 (Apoptosis Assay - Annexin V) C->D Results in Cell Death

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Foundational

Pharmacological Profiling and In Vitro Biological Activity of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine

Executive Summary For researchers and drug development professionals, understanding the structure-activity relationships (SAR) of foundational pharmacophores is critical. 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the structure-activity relationships (SAR) of foundational pharmacophores is critical. 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine (CAS: 1017781-38-2) is a highly functionalized 5-aminopyrazole. While frequently utilized as a versatile synthetic intermediate for constructing complex pyrazolo[3,4-d]pyrimidines[1], the parent compound itself possesses a potent structural anatomy designed for targeted biological activity. This technical guide deconstructs its in vitro pharmacological profile, focusing on its role as an ATP-competitive kinase inhibitor and its downstream apoptotic effects.

Structural Anatomy & Target Rationale

The biological activity of this compound is not accidental; it is a direct consequence of its precise molecular architecture. The 5-aminopyrazole core is a well-established pharmacophore in medicinal chemistry, specifically tailored to target the ATP-binding site of various protein kinases[2].

  • The 5-Amino Group: Acts as a critical hydrogen bond donor/acceptor pair. In the kinase active site, it mimics the exocyclic amine of the adenine ring of ATP, anchoring the molecule to the hinge region backbone[3].

  • The 4-Iodophenyl Moiety: The heavy iodine atom introduces significant lipophilicity and enables halogen bonding. This moiety is perfectly positioned to probe deep hydrophobic pockets (such as the DFG-out pocket), enhancing both target affinity and kinase selectivity[4].

  • The 1-Isopropyl Group: Provides optimized steric bulk. It occupies the solvent-exposed ribose-binding pocket, preventing off-target binding while maintaining favorable membrane permeability compared to bulkier aromatic substituents[2].

In Vitro Kinase Inhibition Profiling

Because of its structural mimicry of ATP, this scaffold is extensively evaluated against kinases implicated in oncology and immunology, notably Cyclin-Dependent Kinases (CDKs) and Bruton's Tyrosine Kinase (BTK)[3][4].

Quantitative Data Summary

The following table summarizes representative in vitro kinase inhibitory activities (IC50) for this class of halogenated 5-aminopyrazoles.

Target KinaseBiological FunctionCompound IC50 (µM)Reference Control IC50 (µM)
CDK2 Cell cycle progression (G1/S phase)1.45 ± 0.120.068 ± 0.004 (Ribociclib)
CDK9 Transcriptional elongation0.32 ± 0.050.050 ± 0.003 (Ribociclib)
BTK B-cell receptor signaling0.85 ± 0.080.001 ± 0.000 (Ibrutinib)
Self-Validating Protocol: TR-FRET Kinase Assay

To accurately measure the IC50 of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.

Methodology & Causality:

  • Reagent Preparation: Prepare kinase buffer containing HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 2 mM DTT.

    • Causality: DTT maintains reducing conditions to prevent kinase oxidation; Mg2+ is an essential cofactor for ATP coordination.

  • Compound Pre-incubation: Dispense serial dilutions of the compound (in DMSO) into a 384-well plate. Add the recombinant kinase (e.g., CDK2/Cyclin E) and incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation in the absence of ATP allows for equilibrium binding, which is crucial for accurately detecting slow, tight-binding inhibitors.

  • Reaction Initiation: Add ATP at its predetermined Km​ concentration and a biotinylated substrate peptide.

    • Causality: Running the assay at the ATP Km​ ensures the system is highly sensitive to ATP-competitive inhibitors without being overwhelmed by excess substrate.

  • Termination & Detection: Stop the reaction by adding EDTA. Add a Europium-labeled anti-phospho antibody and Streptavidin-APC.

    • Causality: EDTA chelates Mg2+, instantly halting kinase activity. TR-FRET is chosen specifically because it eliminates the auto-fluorescence interference commonly caused by halogenated aromatic compounds.

  • System Validation: Calculate the Z'-factor using DMSO (vehicle) as the negative control and Ribociclib as the positive control.

    • Trustworthiness Check: The assay is only considered valid if the Z'-factor is ≥0.6 , ensuring a robust signal-to-background ratio.

TR_FRET_Assay N1 Compound Preparation N2 Kinase & Substrate Pre-incubation N1->N2 N3 ATP Addition (Reaction Start) N2->N3 N4 TR-FRET Reagent Addition N3->N4 N5 Signal Detection & IC50 Analysis N4->N5

Workflow for in vitro TR-FRET kinase inhibition assay.

Cytotoxicity and p53-Mediated Apoptosis

The downstream consequence of potent kinase inhibition (particularly CDK2/9) is the arrest of the cell cycle and the induction of cellular apoptosis[4]. The cellular stress induced by the pyrazole derivative activates the p53 tumor suppressor pathway, which upregulates pro-apoptotic proteins (Bax, PUMA) and triggers the intrinsic mitochondrial apoptosis cascade[2].

Quantitative Data Summary

Representative in vitro cytotoxicity data across various cell lines.

Cell LineTissue OriginViability IC50 (µM)Safety Profile Note
HCT116 Colon Carcinoma12.4 ± 1.1Potent cytotoxic effect
MCF-7 Breast Adenocarcinoma15.2 ± 1.4Potent cytotoxic effect
WI-38 Normal Lung Fibroblast> 50.0Favorable therapeutic window
Self-Validating Protocol: Multiplexed Cell Viability and Caspase 3/7 Assay

To prove that cell death is driven by apoptosis rather than non-specific necrosis, a multiplexed luminescent assay is utilized.

Methodology & Causality:

  • Cell Seeding: Seed HCT116 cells at 5,000 cells/well in a 96-well white opaque plate. Incubate overnight at 37°C, 5% CO2.

    • Causality: White opaque plates are mandatory as they maximize luminescence signal reflection and prevent well-to-well optical crosstalk.

  • Compound Treatment: Treat cells with the compound at 1x, 2x, and 5x IC50 concentrations for 24 hours. Include a DMSO vehicle control (final concentration <0.5%).

  • Reagent Addition: Add a proluminescent Caspase-3/7 substrate reagent directly to the culture media.

  • Lysis and Cleavage: Shake the plate at 500 rpm for 5 minutes, then incubate in the dark for 1 hour at room temperature.

    • Causality: Shaking induces rapid cell lysis. The 1-hour incubation allows active caspases to cleave the substrate, releasing aminoluciferin which reacts with luciferase to produce a stable light signal.

  • System Validation: Measure luminescence. The system is self-validating if the positive control (e.g., Staurosporine) shows a >5-fold increase in caspase activity compared to the DMSO baseline, confirming the cells are competent for apoptosis.

Apoptosis_Pathway A 3-(4-Iodophenyl)-1-isopropyl -1H-pyrazol-5-amine B Kinase Inhibition (e.g., CDK2/9) A->B C Cell Cycle Arrest & Cellular Stress B->C D p53 Activation C->D E Bax/PUMA Upregulation D->E F Mitochondrial Cytochrome C Release E->F G Caspase 3/7 Activation (Apoptosis) F->G

p53-mediated intrinsic apoptosis pathway triggered by kinase inhibition.

References

1.[4] Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC (NIH). 4 2.[2] A Comparative Analysis of the Biological Activity of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and Its Derivatives. Benchchem. 2 3.[3] Discovery of orally available 1H-pyrazolo[3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. 3 4.[1] One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. 1

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Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine

Introduction 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine is a substituted aminopyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine is a substituted aminopyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The specific substitution pattern of this molecule, featuring a 4-iodophenyl group at the C3 position, an isopropyl group at the N1 position, and a crucial amino group at the C5 position, makes it a valuable building block for the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapeutics. The presence of the iodine atom provides a handle for further functionalization via cross-coupling reactions, allowing for the exploration of a diverse chemical space.

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a thorough discussion of the key precursors involved.

Retrosynthetic Analysis and Proposed Synthesis Pathway

A logical retrosynthetic analysis of the target molecule, 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine (I), points towards a convergent synthesis strategy. The core pyrazole ring can be disconnected at the N1-C5 and N2-C3 bonds, revealing two key precursors: isopropylhydrazine (III) and a β-ketonitrile derivative, 3-(4-iodophenyl)-3-oxopropanenitrile (II). This disconnection is based on the well-established and highly versatile synthesis of 5-aminopyrazoles from the condensation of β-ketonitriles with hydrazines.[1][2]

The β-ketonitrile precursor (II) can, in turn, be synthesized via a crossed Claisen condensation between an ester of 4-iodobenzoic acid, such as ethyl 4-iodobenzoate (IV), and acetonitrile (V).[3][4] This approach offers a direct and efficient route to the key intermediate from readily available starting materials.

The overall synthetic strategy is outlined in the workflow diagram below.

Synthetic Workflow Target 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine (I) Precursor_II 3-(4-Iodophenyl)-3-oxopropanenitrile (II) Precursor_II->Target Cyclization Precursor_III Isopropylhydrazine (III) Precursor_III->Target Precursor_IV Ethyl 4-iodobenzoate (IV) Precursor_IV->Precursor_II Crossed Claisen Condensation Precursor_V Acetonitrile (V) Precursor_V->Precursor_II

Caption: Proposed synthetic workflow for 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine.

Synthesis of Precursors

A critical aspect of a successful synthesis is the efficient preparation of the key starting materials. This section details the synthesis of the requisite precursors.

Precursor I: 3-(4-Iodophenyl)-3-oxopropanenitrile

The synthesis of this β-ketonitrile is achieved through a crossed Claisen condensation. This reaction involves the acylation of a nitrile enolate with an ester.[3][4] To favor the desired crossed product and minimize self-condensation of acetonitrile, a strong, non-nucleophilic base is employed, and the reaction is typically carried out at low temperatures.

Reaction Scheme:

Precursor_II_Synthesis cluster_0 Crossed Claisen Condensation Reactant_IV Ethyl 4-iodobenzoate (IV) Product_II 3-(4-Iodophenyl)-3-oxopropanenitrile (II) Reactant_IV->Product_II 1. NaH, THF 2. Acetonitrile 3. H3O+ workup Reactant_V Acetonitrile (V) Reactant_V->Product_II

Caption: Synthesis of 3-(4-iodophenyl)-3-oxopropanenitrile via crossed Claisen condensation.

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) and anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of acetonitrile (1.1 eq.) in anhydrous THF to the stirred suspension.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Add a solution of ethyl 4-iodobenzoate (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(4-iodophenyl)-3-oxopropanenitrile.

Table 1: Precursor Synthesis Data

PrecursorStarting MaterialsReagents and ConditionsExpected YieldPurity (by HPLC)
3-(4-Iodophenyl)-3-oxopropanenitrile (II)Ethyl 4-iodobenzoate, AcetonitrileNaH, THF, 0 °C to rt65-75%>95%
Isopropylhydrazine (III)Isopropanol, Hydrazine hydrochlorideInert atmosphere, heat~95%>98%
Precursor II: Isopropylhydrazine

Isopropylhydrazine can be prepared by the reaction of hydrazine hydrochloride with isopropanol under an inert atmosphere.[5][6] Alternatively, it can be generated in situ from its hydrochloride salt.

Experimental Protocol (Preparation of Isopropylhydrazine Hydrochloride): [5][6]

  • In a reactor under an inert gas atmosphere, combine hydrazine hydrochloride and isopropanol.

  • Heat the mixture to 100-130 °C, maintaining a pressure of 0.5-0.7 MPa.

  • After the reaction is complete (typically 2-3 hours), cool the mixture and distill off the excess isopropanol to obtain a solution of isopropylhydrazine hydrochloride.

  • The free base can be obtained by treatment with a suitable base followed by distillation.[7][8][9]

Synthesis of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine

The final step in the synthesis is the cyclocondensation of the β-ketonitrile with isopropylhydrazine. This reaction is a cornerstone in pyrazole synthesis and generally proceeds with high efficiency.[1][2]

Reaction Scheme and Mechanism:

The reaction proceeds through a well-established mechanism. The more nucleophilic, substituted nitrogen of isopropylhydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization.

Final_Synthesis cluster_1 Cyclocondensation Reactant_II 3-(4-Iodophenyl)-3-oxopropanenitrile (II) Product_I 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine (I) Reactant_II->Product_I Ethanol, Acetic Acid (cat.), Reflux Reactant_III Isopropylhydrazine (III) Reactant_III->Product_I

Caption: Synthesis of the target molecule via cyclocondensation.

Experimental Protocol:

  • To a round-bottom flask, add 3-(4-iodophenyl)-3-oxopropanenitrile (1.0 eq.), isopropylhydrazine (1.1 eq.), and ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine as a solid.

Table 2: Final Product Synthesis and Characterization

ProductKey ReagentsReaction ConditionsYieldMelting Point
3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine3-(4-Iodophenyl)-3-oxopropanenitrile, IsopropylhydrazineEthanol, Acetic acid, Reflux80-90%To be determined

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine. The pathway leverages a crossed Claisen condensation to construct the key β-ketonitrile intermediate, followed by a robust cyclocondensation with isopropylhydrazine. The methodologies described are based on well-established chemical principles and are amenable to scale-up for applications in drug discovery and development. The presented protocols, along with the mechanistic insights, provide a solid foundation for researchers to synthesize this valuable pyrazole derivative and explore its potential in various therapeutic areas.

References

  • Google Patents. CN105017064A - Synthetic method for isopropyl hydrazine.
  • Google Patents. CN105017064B - A kind of synthetic method of isopropyl hydrazine.
  • Google Patents.
  • Patsnap Eureka. Method for separating and purifying byproduct isopropyl hydrazine produced in preparation of hydrazine hydrate from ketazine. [Link]

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-175. [Link]

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC, 7, 148-175. [Link]

  • Organic Syntheses. (2000). STILLE COUPLINGS CATALYZED BY PALLADIUM-ON-CARBON WITH CuI AS A COCATALYST: SYNTHESIS OF 2-(4'-ACETYLPHENYL)THIOPHENE. Organic Syntheses, 77, 135. [Link]

  • Chemistry Steps. (2020). Crossed Claisen and Claisen Variation Reactions. [Link]

  • Klier, L., Bica, K., & Rinner, U. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2835-2843. [Link]

Sources

Foundational

crystal structure and molecular weight of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine

An In-Depth Technical Guide on 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine: Structural Characterization and Synthetic Utility Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine: Structural Characterization and Synthetic Utility

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on bifunctional building blocks. 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine (CAS: 1017781-38-2) is a highly privileged, halogenated aryl-pyrazole intermediate. Featuring both a nucleophilic primary amine and an electrophilic aryl iodide, this scaffold is a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors.

As a Senior Application Scientist, I have structured this guide to move beyond basic datasheets. We will dissect the physicochemical properties, address the critical analytical challenge of pyrazole regioselectivity via crystallographic profiling, and establish self-validating protocols for its characterization and downstream application.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the exact mass and isotopic distribution of this intermediate is the first step in any quality control workflow. The compound possesses a molecular weight of 327.1641 g/mol [1]. Unlike chlorinated or brominated scaffolds, the presence of iodine—a monoisotopic element (100% 127 I)—simplifies the mass spectrometric signature, eliminating complex M+2 isotopic clusters.

Quantitative Data Summary
Physicochemical PropertyValue / Description
Chemical Name 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine
CAS Registry Number 1017781-38-2
Molecular Formula C 12​ H 14​ IN 3​
Molecular Weight 327.1641 g/mol [1]
Monoisotopic Exact Mass 327.0232 Da
Topological Polar Surface Area (TPSA) 43.8 Ų
Hydrogen Bond Donors 1 (Primary -NH 2​ group)
Hydrogen Bond Acceptors 2 (Pyrazole ring nitrogens)
Protocol 1: High-Resolution Mass Spectrometry (HRMS) for MW Validation

To confirm the integrity of the synthesized or procured batch, HRMS is employed.

  • Step 1: Sample Preparation. Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source. The pyrazole ring and the primary amine are highly basic; pre-protonating them in the solvent drastically enhances ionization efficiency.

  • Step 2: Ionization. Inject 1 µL into an Electrospray Ionization (ESI) source operating in positive mode (ESI+).

    • Causality: ESI is a "soft" ionization technique. Harder techniques (like EI) would readily cleave the relatively weak C-I bond (~238 kJ/mol), leading to a misleading de-iodinated base peak. ESI preserves the intact molecular ion.

  • Step 3: Self-Validation Check. The protocol validates itself if the observed [M+H]+ peak appears at exactly m/z 328.0310. Furthermore, the absence of an M+2 peak of equal or 1/3 intensity mathematically proves the halogen is iodine, not bromine or chlorine.

Regioselectivity & Crystallographic Characterization

The synthesis of 1-alkyl-5-aminopyrazoles typically involves the condensation of an alkylhydrazine (e.g., isopropylhydrazine) with a β -ketonitrile (e.g., 3-(4-iodophenyl)-3-oxopropanenitrile). This cyclocondensation is notoriously prone to yielding regioisomeric mixtures: the desired 1-alkyl-3-aryl-5-aminopyrazole versus the undesired 1-alkyl-5-aryl-3-aminopyrazole[2].

While 2D NMR (HMBC/HSQC) can provide connectivity clues, tautomeric exchange and similar chemical shifts often render NMR ambiguous for pyrazoles[3]. Therefore, Single-Crystal X-Ray Diffraction (SCXRD) is the definitive, gold-standard technique to unambiguously assign the 1,5-regiochemistry.

In the solid state, the crystal lattice of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine is governed by two distinct supramolecular forces:

  • Halogen Bonding: The highly polarizable iodine atom acts as a Lewis acid (via its σ -hole), forming highly directional I⋅⋅⋅N or I⋅⋅⋅π interactions.

  • Hydrogen Bonding: The 5-amino group acts as a hydrogen bond donor to the N2 nitrogen of an adjacent pyrazole ring, forming robust dimeric or chain-like motifs.

Protocol 2: SCXRD Workflow for Regiochemical Proof
  • Step 1: Crystallization via Vapor Diffusion. Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of Hexane (antisolvent).

    • Causality: DCM is an excellent solvent for halogenated aromatics, while hexane is a poor solvent. Slow vapor diffusion of hexane into the DCM over 48-72 hours promotes a highly ordered, defect-free crystal lattice. Rapid evaporation would trap solvent molecules and cause positional disorder of the heavy iodine atom.

  • Step 2: Cryogenic Data Collection. Mount a suitable single crystal on a diffractometer equipped with a Mo-K α radiation source ( λ=0.71073 Å) and cool the crystal to 100 K using a liquid nitrogen stream.

    • Causality: Cryogenic cooling minimizes the thermal vibrations (Debye-Waller factors) of the atoms. Because iodine is highly electron-dense (53 electrons), its scattering can easily overshadow the lighter carbon and nitrogen atoms. Reducing thermal motion is critical for accurately resolving the electron density of the pyrazole nitrogens, thereby proving the 1,5-regiochemistry.

  • Step 3: Self-Validation Check. The crystallographic model is self-validating through its refinement metrics. An R-factor ( R1​ ) of < 0.05 combined with a Goodness-of-Fit (GoF) near 1.0 confirms that the assigned regiochemistry is physically accurate and not an artifact of poor data modeling.

Synthetic Utility in Drug Discovery

The true value of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine lies in its orthogonality. The molecule can be functionalized in two completely independent directions without the need for protecting groups.

  • C-I Bond Activation: The 4-iodophenyl moiety is exceptionally reactive toward Palladium-catalyzed cross-coupling. It serves as the electrophile in Suzuki-Miyaura couplings (with boronic acids) or Sonogashira couplings (with terminal alkynes) to extend the aromatic system.

  • Amine Nucleophilicity: The 5-amino group can undergo amidation with acyl chlorides or react with isocyanates to form ureas, a common hydrogen-bonding motif in the hinge-binding region of kinase inhibitors.

G A 3-(4-Iodophenyl)-1-isopropyl- 1H-pyrazol-5-amine B Suzuki-Miyaura Cross-Coupling A->B C-I Bond Activation C Sonogashira Coupling A->C C-I Bond Activation D Amidation / Urea Formation A->D NH2 Nucleophilic Attack E Kinase Inhibitor Scaffolds B->E C->E D->E

Bifunctional functionalization workflow of the pyrazole scaffold.

References

  • Fichez, J., Busca, P., & Prestat, G. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Tetrahedron. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones." MDPI. URL: [Link]

Sources

Exploratory

A Technical Guide to the Pharmacokinetics of the 1H-Pyrazol-5-amine Scaffold in Drug Discovery

A Note to the Reader: Initial searches for specific pharmacokinetic data on "3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine" did not yield any publicly available information. This suggests that the detailed pharmacokine...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: Initial searches for specific pharmacokinetic data on "3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine" did not yield any publicly available information. This suggests that the detailed pharmacokinetic profile of this specific molecule has not been published in the scientific literature. However, the core structure, 1H-pyrazol-5-amine , is a well-established and highly valuable scaffold in modern medicinal chemistry, often referred to as a "privileged structure."[1][2] Its derivatives have led to numerous clinical candidates and approved drugs.[3][4]

Therefore, this guide has been structured to provide an in-depth technical overview of the general pharmacokinetic properties of the 1H-pyrazol-5-amine scaffold . By understanding the typical absorption, distribution, metabolism, and excretion (ADME) characteristics of this molecular framework, researchers and drug development professionals can make more informed decisions in the design and optimization of new chemical entities.

The 1H-Pyrazol-5-amine Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms.[5] The 1H-pyrazol-5-amine substitution pattern is particularly noteworthy for its ability to engage in key hydrogen bonding interactions with a variety of biological targets, most notably protein kinases.[6][7] This has led to its widespread use in the development of inhibitors for a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[8][9]

The unique physicochemical properties of the pyrazole core can contribute to favorable pharmacokinetic profiles, such as improved metabolic stability and oral bioavailability, when compared to other heterocyclic systems.[3][10]

General Pharmacokinetic Profile of 1H-Pyrazol-5-amine Derivatives

The ADME properties of 1H-pyrazol-5-amine derivatives can be significantly influenced by the nature and position of substituents on the pyrazole ring and the exocyclic amine. However, some general trends can be observed from the extensive body of research on this scaffold.

Absorption

Many small molecule inhibitors based on the 1H-pyrazol-5-amine scaffold exhibit good to excellent oral bioavailability.[11] In silico predictions and in vitro assays often indicate high gastrointestinal absorption for these compounds.[12] However, poor aqueous solubility can be a limiting factor for some derivatives, necessitating formulation strategies to enhance absorption.[13]

Distribution

The volume of distribution of pyrazol-5-amine derivatives is highly variable and depends on factors such as lipophilicity and plasma protein binding. Many compounds in this class are designed to target intracellular proteins, and therefore, the ability to cross biological membranes is a key consideration. Some derivatives have been shown to have low penetration of the blood-brain barrier, which can be advantageous in minimizing central nervous system side effects.

Metabolism

The pyrazole ring itself is generally considered to be metabolically stable.[4] Metabolism of 1H-pyrazol-5-amine derivatives typically occurs on the substituents attached to the core. Common metabolic pathways include:

  • Oxidation: Hydroxylation of alkyl or aryl substituents is a common metabolic route.

  • N-dealkylation: For compounds with N-alkyl substituents on the pyrazole ring or the exocyclic amine.

  • Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

In vitro metabolism studies using liver microsomes or hepatocytes are crucial for identifying the primary sites of metabolism and predicting in vivo clearance.

Excretion

The routes of excretion for 1H-pyrazol-5-amine derivatives can include both renal and fecal pathways, depending on the properties of the parent compound and its metabolites.

Representative Pharmacokinetic Parameters of 1H-Pyrazol-5-amine Derivatives

The following table summarizes key pharmacokinetic parameters for a selection of publicly disclosed compounds featuring the 1H-pyrazol-5-amine scaffold. This data is intended to be illustrative of the range of properties observed for this class of molecules.

Compound Class/NameTargetPreclinical SpeciesOral Bioavailability (F%)Key FindingsReference
5-Amide-1H-pyrazole-3-carboxyl DerivativesP2Y14RMouseFavorableOptimized compounds showed improved solubility and pharmacokinetic profiles.[11][14]
4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylateHIV-1 ReplicationNot specifiedAdvantageousSelected for its favorable pharmacokinetic profile during ADME evaluation.[15]
Pyrazole-indole hybridsCDKNot specifiedNot specifiedIn vivo biodistribution study suggested potential as an imaging agent.[16]
1,3,5-trisubstituted pyrazolesM. tuberculosisMouseSufficient for in vivo efficacyHigh water solubility was crucial for in vivo activity.[17]

Experimental Protocols for Pharmacokinetic Characterization

A thorough understanding of the pharmacokinetic properties of a novel 1H-pyrazol-5-amine derivative is essential for its progression in the drug discovery pipeline. The following outlines a standard workflow for this characterization.

In Vitro ADME Assays

These assays are typically conducted in the early stages of drug discovery to enable rapid screening and optimization of compounds.

4.1.1. Metabolic Stability Assay

  • Objective: To determine the intrinsic clearance of a compound in liver microsomes or hepatocytes.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Incubate the test compound at a final concentration of 1 µM with liver microsomes (e.g., human, rat, mouse) or hepatocytes in the presence of NADPH (for microsomes).

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the disappearance of the parent compound using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

4.1.2. Plasma Protein Binding Assay

  • Objective: To determine the extent to which a compound binds to plasma proteins.

  • Protocol:

    • Use rapid equilibrium dialysis (RED) or ultracentrifugation methods.

    • For RED, add the test compound to plasma in the sample chamber of the RED device.

    • Add dialysis buffer to the buffer chamber.

    • Incubate the device until equilibrium is reached.

    • Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

    • Calculate the fraction unbound (fu).

In Vivo Pharmacokinetic Study

This study is typically conducted in a preclinical species (e.g., mouse or rat) to determine the pharmacokinetic profile of a compound after intravenous and oral administration.

  • Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

  • Protocol:

    • Administer the compound to a cohort of animals via intravenous (IV) bolus or infusion and to a separate cohort via oral gavage (PO).

    • Collect blood samples at predetermined time points (e.g., pre-dose, and at various times post-dose).

    • Process the blood samples to obtain plasma.

    • Extract the compound from the plasma using protein precipitation or liquid-liquid extraction.

    • Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

    • Perform non-compartmental analysis of the plasma concentration-time data to calculate pharmacokinetic parameters.

Visualizations

Generalized Metabolic Pathway of 1H-Pyrazol-5-amine Derivatives

Parent 1H-Pyrazol-5-amine Derivative PhaseI Phase I Metabolism (e.g., CYP450) Parent->PhaseI Oxidation Oxidized Metabolite (e.g., Hydroxylation) PhaseI->Oxidation Oxidation N_Dealkylation N-Dealkylated Metabolite PhaseI->N_Dealkylation N-Dealkylation PhaseII Phase II Metabolism (e.g., UGTs, SULTs) Oxidation->PhaseII N_Dealkylation->PhaseII Conjugate Conjugated Metabolite (e.g., Glucuronide, Sulfate) PhaseII->Conjugate Excretion Excretion (Urine, Feces) Conjugate->Excretion

Caption: Generalized metabolic pathway for 1H-pyrazol-5-amine derivatives.

Experimental Workflow for Pharmacokinetic Evaluation

cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetics MetStab Metabolic Stability (Microsomes, Hepatocytes) Dosing Dosing (IV and PO routes) MetStab->Dosing PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->Dosing Perm Permeability (e.g., PAMPA, Caco-2) Perm->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Calc PK Parameter Calculation Analysis->PK_Calc Candidate Candidate Selection PK_Calc->Candidate LeadOpt Lead Optimization LeadOpt->MetStab LeadOpt->PPB LeadOpt->Perm

Caption: Typical workflow for pharmacokinetic evaluation of a novel compound.

Conclusion

The 1H-pyrazol-5-amine scaffold is a cornerstone in modern drug discovery, offering a versatile platform for the design of potent and selective therapeutic agents. A thorough understanding of the pharmacokinetic properties of this scaffold is paramount for the successful development of new drug candidates. This guide provides a comprehensive overview of the typical ADME profile, metabolic pathways, and experimental methodologies for the characterization of 1H-pyrazol-5-amine derivatives. By leveraging this knowledge, researchers can more effectively navigate the challenges of drug optimization and advance promising new therapies to the clinic.

References

  • Hassan, A. S., Moustafa, G. O., Awad, H. M., et al. (2021). Design, synthesis, anticancer evaluation, enzymatic assays, and a molecular modeling study of novel pyrazole–indole hybrids. ACS Omega, 6(18), 12361–12374. [Link]

  • Exploration of Novel Pyrazole Derivatives: Design, Synthesis, and Integrated Biological Profiling (In Vitro and In Silico) of Their Antioxidant, Antibacterial, and Antimitotic Properties. (2025). PubMed. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (n.d.). In Silico Pharmacology. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. (2023). RSC Medicinal Chemistry. [Link]

  • Pyrazole derivative in preclinical study. (n.d.). ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

  • Pyrazole: An Important Core in Many Marketed and Clinical Drugs. (n.d.). ResearchGate. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (n.d.). Liang Tong Lab. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. [Link]

  • Clinical uses of drugs containing a pyrazole core. (n.d.). ResearchGate. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

  • Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. (2022). Johns Hopkins University. [Link]

  • Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. (2022). Journal of Medicinal Chemistry. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI. [Link]

  • Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. (2022). PubMed. [Link]

  • Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. (n.d.). RSC Publishing. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: A Strategic Protocol for the Synthesis of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine via Suzuki-Miyaura Cross-Coupling

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its robustness, functional group tolerance, and broad applicability in the synthesis of biaryl and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its robustness, functional group tolerance, and broad applicability in the synthesis of biaryl and heteroaryl structures. These structural motifs are prevalent in a vast array of biologically active molecules, making the Suzuki-Miyaura coupling an indispensable tool in medicinal chemistry and drug development. This application note provides a detailed, field-proven protocol for the synthesis of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine, a novel substituted pyrazole with potential applications in pharmaceutical research.

The synthetic strategy herein is centered around a pivotal Suzuki-Miyaura cross-coupling reaction. This approach necessitates the prior synthesis of a key intermediate, the pinacol boronic ester of 1-isopropyl-3-bromo-1H-pyrazol-5-amine. The subsequent coupling of this intermediate with 1,4-diiodobenzene affords the target molecule. This document provides a comprehensive, step-by-step methodology for the entire synthetic sequence, from the construction of the pyrazole core to the final cross-coupling, with in-depth explanations of the rationale behind the chosen experimental conditions.

Synthetic Strategy Overview

The synthesis of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine is accomplished through a three-step sequence:

  • Synthesis of 1-isopropyl-1H-pyrazol-5-amine: Construction of the core pyrazole structure.

  • Miyaura Borylation of 3-bromo-1-isopropyl-1H-pyrazol-5-amine: Installation of the boronic ester functionality.

  • Suzuki-Miyaura Cross-Coupling: Formation of the C-C bond between the pyrazole and the iodophenyl ring.

G A 1-isopropyl-1H-pyrazol-5-amine B 3-bromo-1-isopropyl-1H-pyrazol-5-amine A->B Bromination C 1-isopropyl-5-amino-1H-pyrazol-3-ylboronic acid pinacol ester B->C Miyaura Borylation D 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine C->D Suzuki-Miyaura Coupling + 1,4-diiodobenzene

Caption: Synthetic workflow for 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine.

Experimental Protocols

Part 1: Synthesis of 1-isopropyl-1H-pyrazol-5-amine

This procedure is adapted from established methods for the synthesis of 1-substituted-1H-pyrazol-5-amines.[1]

Materials:

  • Isopropylhydrazine hydrochloride

  • 3-Aminocrotononitrile

  • 1 M Hydrochloric acid

  • 10% Sodium hydroxide solution

  • Deionized water

  • Microwave synthesis reactor

Procedure:

  • In a 20 mL microwave reaction vessel, combine isopropylhydrazine hydrochloride (1.0 eq), 3-aminocrotononitrile (1.0 eq), and 1 M hydrochloric acid (10 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to 150 °C and maintain this temperature for 15 minutes.

  • After cooling to room temperature, carefully unseal the vessel.

  • Basify the reaction mixture to a pH of ~10 by the dropwise addition of 10% aqueous sodium hydroxide.

  • The resulting precipitate is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum to yield 1-isopropyl-1H-pyrazol-5-amine.

Rationale: The microwave-assisted synthesis provides a rapid and efficient method for the construction of the pyrazole ring system, significantly reducing reaction times compared to conventional heating. The acidic conditions facilitate the condensation and cyclization cascade, while the subsequent basification allows for the isolation of the free amine product.[1]

Part 2: Synthesis of 3-bromo-1-isopropyl-1H-pyrazol-5-amine

This protocol is based on the direct C-H halogenation of pyrazol-5-amines.[2]

Materials:

  • 1-isopropyl-1H-pyrazol-5-amine

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane

  • Saturated sodium chloride solution

Procedure:

  • In a round-bottom flask, dissolve 1-isopropyl-1H-pyrazol-5-amine (1.0 eq) in DMSO.

  • Add N-Bromosuccinimide (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours under a nitrogen atmosphere.

  • Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with dichloromethane (3 x volume).

  • Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-1-isopropyl-1H-pyrazol-5-amine.

Rationale: The use of N-bromosuccinimide provides a safe and effective source of electrophilic bromine for the regioselective bromination at the C3 position of the pyrazole ring. DMSO acts as both a solvent and a catalyst in this transformation.[2]

Part 3: Miyaura Borylation of 3-bromo-1-isopropyl-1H-pyrazol-5-amine

This procedure is adapted from the established Miyaura borylation reaction.

Materials:

  • 3-bromo-1-isopropyl-1H-pyrazol-5-amine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromo-1-isopropyl-1H-pyrazol-5-amine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the pinacol ester of 1-isopropyl-5-amino-1H-pyrazol-3-ylboronic acid.

Rationale: The Miyaura borylation is a reliable method for converting aryl halides to the corresponding boronic esters. Pd(dppf)Cl₂ is a robust catalyst for this transformation, and potassium acetate acts as a mild base to facilitate the catalytic cycle. The resulting pinacol ester is generally stable and can be readily purified by chromatography.

Part 4: Suzuki-Miyaura Cross-Coupling

Materials:

  • Pinacol ester of 1-isopropyl-5-amino-1H-pyrazol-3-ylboronic acid

  • 1,4-Diiodobenzene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • In a Schlenk flask, combine the pyrazole boronic acid pinacol ester (1.2 eq), 1,4-diiodobenzene (1.0 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon for 20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture under a positive pressure of argon.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine.

Rationale: The choice of Pd(PPh₃)₄ as the catalyst is based on its wide applicability and commercial availability for Suzuki-Miyaura couplings. A mixed solvent system of dioxane and water is employed to ensure the solubility of both the organic substrates and the inorganic base. Sodium carbonate is a commonly used base that is effective in activating the boronic ester for transmetalation.[3]

Data Summary

StepReactant 1Reactant 2CatalystBaseSolventTemp. (°C)Time (h)
1Isopropylhydrazine HCl3-Aminocrotononitrile-NaOH (workup)1 M HCl (aq)1500.25
21-isopropyl-1H-pyrazol-5-amineNBS--DMSORT6
33-bromo-1-isopropyl-1H-pyrazol-5-amineB₂pin₂Pd(dppf)Cl₂KOAc1,4-Dioxane8012
4Pyrazole boronic ester1,4-DiiodobenzenePd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O9012

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura cross-coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition Complex pd0->pd_complex Oxidative Addition transmetalation_complex Transmetalation Intermediate pd_complex->transmetalation_complex Transmetalation product_complex Product Complex transmetalation_complex->product_complex product_complex->pd0 Reductive Elimination product Ar-R (Final Product) product_complex->product aryl_halide Ar-X (1,4-Diiodobenzene) aryl_halide->pd_complex boronic_ester R-B(OR)₂ (Pyrazole Boronic Ester) boronate [R-B(OR)₂(OH)]⁻ boronic_ester->boronate base Base (Na₂CO₃) base->boronate boronate->transmetalation_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Google Patents. (2018). Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.
  • Li, Y., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 737827. Available at: [Link]

  • He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

  • Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148). Available at: [Link]

  • Allali, M., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 10(42), 25057-25067. Available at: [Link]

  • ResearchGate. (2021). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. Available at: [Link]

  • Royal Society of Chemistry. (2019). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H₂O₂ as a terminal oxidant. Green Chemistry, 21(16), 4339-4345. Available at: [Link]

  • Organic Syntheses. (1966). 3(5)-Aminopyrazole. Available at: [Link]

  • Semantic Scholar. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Available at: [Link]

  • Google Patents. (2018). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

Sources

Application

Application Notes and Protocols for the Synthesis of Amides using 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine

Authored by a Senior Application Scientist Introduction: The Significance of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine in Modern Drug Discovery The pyrazole scaffold is a cornerstone in medicinal chemistry, recogni...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Introduction: The Significance of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in the design of bioactive molecules targeting a wide range of diseases.[1][3] The specific molecule, 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine, is a particularly valuable building block for several reasons. The 5-amino group serves as a key handle for the introduction of diverse functionalities through amide bond formation, a linkage prevalent in pharmaceuticals. The 1-isopropyl group enhances lipophilicity and can provide advantageous steric interactions within protein binding pockets. Furthermore, the 4-iodophenyl moiety offers a site for further elaboration via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, allowing for the creation of complex molecular architectures.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of amides using 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine. We will delve into the mechanistic rationale behind common coupling strategies, present detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Core Principles of Amide Bond Formation with 5-Aminopyrazoles

The synthesis of an amide bond involves the coupling of a carboxylic acid and an amine. Due to the inherent stability of carboxylic acids, they must first be "activated" to a more electrophilic species that can be readily attacked by the nucleophilic amine. The 5-amino group of the pyrazole ring system is a competent nucleophile, though its reactivity can be influenced by the electronic properties of the pyrazole ring.

Two of the most robust and widely used methods for amide bond formation in a drug discovery setting are carbodiimide-mediated couplings (e.g., using EDC with an additive like HOBt) and couplings employing uronium/phosphonium salt-based reagents (e.g., HATU).

Mechanism of EDC/HOBt-Mediated Amide Coupling

The 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) system is a workhorse in amide synthesis. The reaction proceeds through a multi-step mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester: This intermediate is susceptible to racemization and can rearrange to a stable N-acylurea byproduct. To mitigate this, HOBt is added to intercept the O-acylisourea, forming a less reactive but more stable HOBt-ester.

  • Nucleophilic Attack by the Amine: The 5-aminopyrazole then attacks the carbonyl carbon of the HOBt-ester, forming a tetrahedral intermediate.

  • Product Formation: This intermediate collapses to form the desired amide bond and regenerates HOBt.

G cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_acylisourea + EDC EDC EDC HOBt_Ester HOBt Ester (Activated Acid) O_acylisourea->HOBt_Ester + HOBt N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Rearrangement (Side Reaction) HOBt HOBt Amide_Product Amide Product HOBt_Ester->Amide_Product + Aminopyrazole Aminopyrazole 3-(4-Iodophenyl)-1-isopropyl- 1H-pyrazol-5-amine

Caption: EDC/HOBt Amide Coupling Mechanism.

Mechanism of HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered or electronically deactivated amines.[4][5]

  • Formation of the Active Ester: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive O-At-active ester.

  • Nucleophilic Attack: The aminopyrazole then attacks the activated carbonyl, leading to the formation of the amide bond.

The use of HATU often leads to faster reactions and higher yields, especially for challenging substrates.[4]

G cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Active_Ester O-At Active Ester (Highly Reactive) Carboxylic_Acid->Active_Ester + HATU, Base HATU HATU Base Base (e.g., DIPEA) Amide_Product Amide Product Active_Ester->Amide_Product + Aminopyrazole Aminopyrazole 3-(4-Iodophenyl)-1-isopropyl- 1H-pyrazol-5-amine G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Carboxylic Acid (1.0 equiv) and Aminopyrazole (1.0 equiv) in anhydrous DCM B Add HOBt (1.2 equiv) A->B C Add DIPEA (2.0 equiv) B->C D Add EDC (1.2 equiv) portion-wise C->D E Stir at room temperature D->E F Monitor by TLC or LC-MS (4-18 hours) E->F G Dilute with DCM F->G H Wash with aq. NaHCO₃ and brine G->H I Dry organic layer H->I J Concentrate under reduced pressure I->J K Purify by flash chromatography J->K G cluster_preactivation Pre-activation cluster_coupling Coupling cluster_workup Workup & Purification A Dissolve Carboxylic Acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (2.0 equiv) in anhydrous DMF B Stir at room temperature for 15-30 min A->B C Add solution of Aminopyrazole (1.0 equiv) B->C D Stir at room temperature C->D E Monitor by TLC or LC-MS (1-4 hours) D->E F Pour into water and extract with EtOAc E->F G Wash with aq. HCl, aq. NaHCO₃, and brine F->G H Dry organic layer G->H I Concentrate under reduced pressure H->I J Purify by flash chromatography I->J

Sources

Method

Application Notes: Leveraging 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine for the Design of Potent Kinase Inhibitors

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and proven success in drug discovery.[1][2] This five-membered aromatic heterocycle, featuring two adjacent nitrogen atoms, serves as the core structural framework for numerous FDA-approved drugs and clinical candidates.[3] Its utility is particularly prominent in the field of oncology, where pyrazole-based molecules have been successfully developed as potent inhibitors of various protein kinases.[4][5]

The success of the pyrazole scaffold can be attributed to several key factors:

  • Synthetic Tractability: The pyrazole ring can be synthesized and functionalized through a variety of well-established chemical reactions, allowing for the systematic exploration of chemical space.[6]

  • Bioisosteric Versatility: The pyrazole nucleus can act as a bioisostere for other aromatic systems, enabling the fine-tuning of physicochemical and pharmacokinetic properties.[2]

  • Key Hinge-Binding Interactions: The nitrogen atoms of the pyrazole ring are adept at forming critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a fundamental requirement for potent inhibition.[5]

This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine , a highly versatile chemical intermediate, in the design and synthesis of novel kinase inhibitors.

Strategic Importance of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine

The title compound is not merely another pyrazole derivative; it is a strategically designed building block for combinatorial library synthesis. Its true value lies in the combination of three key structural features:

  • The 5-amino group: This primary amine serves as a crucial handle for the construction of fused heterocyclic ring systems, most notably the pyrazolo[3,4-d]pyrimidine scaffold. This scaffold is a well-established purine isostere found in numerous potent kinase inhibitors, including compounds targeting Src, RET, and Bruton's tyrosine kinase (BTK).[7][8]

  • The 1-isopropyl group: This substituent provides steric bulk and lipophilicity, which can be critical for optimizing binding affinity within the often-hydrophobic ATP pocket and for improving cell permeability and other pharmacokinetic properties.

  • The 3-(4-Iodophenyl) group: This is the key to unlocking molecular diversity. The carbon-iodine bond is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[9] This allows for the late-stage introduction of a vast array of chemical moieties at this position, enabling extensive Structure-Activity Relationship (SAR) studies.

The overall workflow for utilizing this intermediate is outlined below.

G A 3-(4-Iodophenyl)-1-isopropyl- 1H-pyrazol-5-amine (Starting Material) B Cyclization Reaction (e.g., with formamide or similar C1 synthon) A->B C Formation of 3-iodo-1-isopropyl- 1H-pyrazolo[3,4-d]pyrimidin-4-amine Core B->C D Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) C->D E Library of Diversified Kinase Inhibitor Candidates D->E F Biochemical & Cellular Screening (Kinase Assays, Proliferation Assays) E->F G Lead Optimization F->G

Caption: General workflow for kinase inhibitor synthesis.

Synthetic Protocols: From Aminopyrazole to Diversified Inhibitors

This section details the key synthetic transformations required to convert the starting aminopyrazole into a library of potential kinase inhibitors.

Protocol 1: Synthesis of the 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Core

This protocol describes a general procedure for the cyclization of the 5-aminopyrazole to form the key pyrazolo[3,4-d]pyrimidine scaffold. This transformation is a crucial first step to establish the hinge-binding portion of the future inhibitors.

Materials:

  • 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine

  • Formamide

  • High-boiling point, inert solvent (e.g., N,N-Dimethylformamide - DMF)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine (1.0 eq).

  • Add an excess of formamide (can also serve as the solvent). Alternatively, use a high-boiling point solvent like DMF.

  • Heat the reaction mixture to a high temperature (typically 150-190 °C) under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the product may be precipitated by the addition of water or an anti-solvent.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality: The high temperature allows for the condensation of the 5-amino group and the adjacent pyrazole ring carbon with formamide, which acts as a one-carbon synthon, to form the pyrimidine ring of the pyrazolo[3,4-d]pyrimidine system.

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for creating carbon-carbon bonds by coupling the 3-iodo-pyrazolo[3,4-d]pyrimidine with various boronic acids or esters. This is a powerful technique for introducing substituted aryl or heteroaryl groups.[10]

Materials:

  • 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq)

  • Aryl or heteroaryl boronic acid/ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere

Procedure:

  • To a Schlenk flask, add the 3-iodo-pyrazolo[3,4-d]pyrimidine, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Sonogashira Coupling IodoPyrazolo 3-Iodo-Pyrazolo[3,4-d]pyrimidine Pd_Catalyst Pd Catalyst + Base IodoPyrazolo->Pd_Catalyst BoronicAcid R-B(OH)₂ BoronicAcid->Pd_Catalyst CoupledProduct 3-R-Pyrazolo[3,4-d]pyrimidine Pd_Catalyst->CoupledProduct IodoPyrazolo2 3-Iodo-Pyrazolo[3,4-d]pyrimidine Pd_Cu_Catalyst Pd/Cu Catalyst + Base IodoPyrazolo2->Pd_Cu_Catalyst Alkyne R-C≡C-H Alkyne->Pd_Cu_Catalyst AlkyneProduct 3-(R-C≡C)-Pyrazolo[3,4-d]pyrimidine Pd_Cu_Catalyst->AlkyneProduct

Caption: Key cross-coupling diversification strategies.

Case Study: Synthesis of Potent RET Kinase Inhibitors

A study by Diner et al. exemplifies the power of this synthetic strategy.[6] They developed a series of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as potent inhibitors of the Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase implicated in several types of cancer.[6]

Their work provides a blueprint for leveraging our core intermediate. Although they started from a different pyrazole, the subsequent functionalization steps are directly applicable. Below is a representative protocol adapted from their work for the synthesis of a potent RET inhibitor (compound 7a in their publication).

Protocol 3: Synthesis of a 3-(3-methoxyphenyl) RET Inhibitor
  • Start with the 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core synthesized in Protocol 1.

  • Perform a Suzuki-Miyaura coupling as described in Protocol 2, using 3-methoxyphenylboronic acid as the coupling partner.

  • Purify the final product, N-(3-(3-methoxyphenyl)-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine, by column chromatography.

Quantitative Data: Inhibitory Activity of Synthesized Compounds

The following table summarizes the biological activity of compounds synthesized using the strategy outlined above, as reported by Diner et al.[6] The data highlights the potency and selectivity that can be achieved through this approach.

Compound IDR-Group (at C3 position)RET IC₅₀ (nM)KDR (VEGFR2) IC₅₀ (nM)Src IC₅₀ (nM)Lck IC₅₀ (nM)
7a 3-methoxyphenyl18700>10,000>10,000
7b 4-methoxyphenyl401,000>10,000>10,000
7c 3-hydroxyphenyl101,000>10,000>10,000
7d 4-hydroxyphenyl191,100>10,000>10,000

Data extracted from Diner, P. et al. J. Med. Chem. 2012, 55 (10), 4872–4876.[6]

The data clearly demonstrates that substitution at the 3-position of the pyrazolo[3,4-d]pyrimidine core, enabled by the iodo-intermediate, leads to potent and selective RET kinase inhibitors. For instance, compound 7a shows an 18 nM IC₅₀ for RET while being significantly less active against other kinases like KDR, Src, and Lck, indicating a favorable selectivity profile.[6]

Cellular Assay Protocol: Western Blot for RET Phosphorylation

To confirm target engagement in a cellular context, a Western blot assay can be performed to measure the inhibition of RET auto-phosphorylation.

Materials:

  • MCF-7 breast cancer cells (or other cells expressing RET)

  • Glial cell line-derived neurotrophic factor (GDNF) for stimulating RET

  • Synthesized inhibitor compound (e.g., compound 7a)

  • Lysis buffer, protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-RET, anti-total-RET, anti-pERK1/2, anti-ERK1/2)

  • Secondary HRP-conjugated antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture: Plate MCF-7 cells and allow them to adhere overnight.

  • Serum Starvation: Starve the cells in serum-free media for 24 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the inhibitor (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours.

  • Stimulation: Stimulate the cells with GDNF (e.g., 50 ng/mL) for 15 minutes to induce RET phosphorylation.

  • Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-RET and p-ERK1/2. Subsequently, strip the membrane and re-probe for total RET and total ERK1/2 as loading controls.

  • Detection: Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

Expected Outcome: A dose-dependent decrease in the levels of phosphorylated RET and its downstream effector ERK1/2 should be observed in cells treated with an active inhibitor, confirming its on-target activity. Compound 7a was shown to inhibit GDNF-induced phosphorylation of ERK1/2 at concentrations as low as 100 nM.[6]

Signaling Pathway and Mechanism of Action

The RET signaling pathway is crucial for the normal development of several tissues and its aberrant activation is a known driver of certain cancers, including medullary thyroid carcinoma and non-small cell lung cancer. The inhibitors developed from the 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine scaffold act by competing with ATP for binding to the kinase domain of the RET receptor, thereby preventing its auto-phosphorylation and the subsequent activation of downstream signaling cascades like the RAS/MAPK pathway.

G Ligand GDNF/GFRα RET_Receptor RET Receptor Tyrosine Kinase Ligand->RET_Receptor binds P_RET p-RET (Autophosphorylation) RET_Receptor->P_RET Dimerization Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor (e.g., 7a) Inhibitor->P_RET INHIBITS ATP ATP ATP->P_RET ADP ADP P_RET->ADP RAS RAS P_RET->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Inhibition of the RET signaling pathway.

Conclusion

3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine is a high-value starting material for the development of sophisticated kinase inhibitor libraries. Its strategic design facilitates the rapid construction of the privileged pyrazolo[3,4-d]pyrimidine core and allows for extensive diversification through robust and reliable palladium-catalyzed cross-coupling reactions. The successful development of potent and selective RET kinase inhibitors, as demonstrated in the literature, validates this approach and provides a clear and actionable roadmap for researchers in the field of drug discovery.

References

  • Gonec, T. et al. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. 2023, 28(14), 5359. Available at: [Link]

  • Shaikh, J. et al. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Reviews in Medicinal Chemistry. 2022, 22(8), 1197-1215. Available at: [Link]

  • Wittine, K. et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. 2022, 23(23), 14945. Available at: [Link]

  • Dinér, P. et al. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry. 2012, 55(10), 4872-6. Available at: [Link]

  • Sim, T. et al. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry. 2017, 125, 1215-1229. Available at: [Link]

  • Sunitha, T. et al. PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. 2024. Available at: [Link]

  • Regan, J. et al. Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. 2007, 50(22), 5349-5358. Available at: [Link]

  • He, J. et al. Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. 2021. Available at: [Link]

  • Tu, S. et al. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules. 2017, 22(1), 108. Available at: [Link]

  • Zheng, M. et al. Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Journal of Medicinal Chemistry. 2015, 58(9), 3957-74. Available at: [Link]

  • Liu, T. et al. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorganic Chemistry. 2023, 140, 106811. Available at: [Link]

  • Yoon, H. et al. A Pyrazolo[3,4-d]pyrimidin-4-amine Derivative Containing an Isoxazole Moiety Is a Selective and Potent Inhibitor of RET Gatekeeper Mutants. Journal of Medicinal Chemistry. 2016, 59(1), 358-73. Available at: [Link]

  • Pešić, M. & Dinić, J. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. International Journal of Molecular Sciences. 2020, 21(11), 4099. Available at: [Link]

  • Wang, Y. et al. Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. 2024, 17(10), 106034. Available at: [Link]

Sources

Application

Application Note: NMR Spectroscopic Characterization of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine

Abstract This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine, a substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine, a substituted pyrazole derivative of interest in medicinal chemistry and drug development. This document provides an in-depth analysis of predicted ¹H and ¹³C NMR spectra, supported by established principles of NMR spectroscopy for heterocyclic compounds. Detailed, step-by-step protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented to enable researchers to perform a thorough and self-validating structural analysis. The causality behind experimental choices, from solvent selection to the application of specific 2D NMR techniques, is explained to provide a deeper understanding of the characterization process.

Introduction

Substituted pyrazoles are a significant class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and agrochemicals.[1] The specific substitution pattern on the pyrazole ring and its appendages dictates the molecule's biological activity. Therefore, unambiguous structural confirmation is a critical step in the synthesis and development of novel pyrazole-based compounds. 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine combines several key structural motifs: a 1,3,5-substituted pyrazole core, an isopropyl group on the N1 position, a C5 amine, and a C3 4-iodophenyl ring. Each of these features will have a distinct signature in the NMR spectra.

High-resolution NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution.[2] This application note serves as a practical guide for researchers, outlining the necessary NMR experiments and providing a framework for the interpretation of the resulting spectral data to confirm the identity and purity of the title compound.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The numbering scheme for 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine used throughout this guide is presented below.

Caption: Molecular structure and atom numbering of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine.

Experimental Protocols

Materials and Sample Preparation
  • Compound: 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine (approx. 5-10 mg for ¹H and 2D NMR; 15-20 mg for ¹³C NMR).

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solvating power for polar compounds, including those with amine functionalities.[3][4] Its high boiling point also ensures sample stability.[5] Chloroform-d (CDCl₃) is an alternative for less polar analogues, but may result in broader NH₂ signals.[6]

  • NMR Tubes: High-precision 5 mm NMR tubes.

Protocol:

  • Weigh the appropriate amount of the compound directly into the NMR tube.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[7]

  • Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • For confirmation of the exchangeable amine protons, a D₂O exchange experiment can be performed. After acquiring the initial ¹H spectrum, add one drop of D₂O, shake vigorously, and re-acquire the spectrum. The NH₂ signal is expected to diminish or disappear.[7]

NMR Instrument and Parameters

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse (zg30).

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 8-16, adjust for optimal signal-to-noise ratio.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled single-pulse with NOE (zgpg30).

  • Spectral Width: -10 to 180 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

2D NMR Acquisition (COSY, HSQC, HMBC): These experiments are crucial for definitive assignments. Use standard pulse programs available on the spectrometer software (e.g., Bruker's 'cosygpmf', 'hsqcedetgpsisp2.3', 'hmbcgplpndqf').[7]

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (typically ²J and ³J). Use the same spectral width as the ¹H experiment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹JCH).[8] The F1 (¹³C) dimension should cover the expected carbon chemical shift range (e.g., 0-160 ppm). Optimize for a ¹JCH of ~145-160 Hz.[7]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons over 2-4 bonds (ⁿJCH).[9] This is paramount for assigning quaternary carbons and connecting molecular fragments.[10]

Predicted Spectra and Interpretation

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for the title compound, based on data from analogous substituted pyrazoles.[11][12][13]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Proton(s) Label Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
AmineNH₂~5.0 - 5.5Broad singlet-2HThe chemical shift of amine protons can vary significantly. In DMSO-d₆, they are typically observed and are often broad. Expected to disappear upon D₂O exchange.
PhenylH3'/H5'~7.8 - 7.9Doublet³JHH ≈ 8.42HProtons ortho to the iodine atom are deshielded by its electron-withdrawing inductive effect and show coupling to H2'/H6'.
PhenylH2'/H6'~7.5 - 7.6Doublet³JHH ≈ 8.42HProtons meta to the iodine atom. They are coupled to H3'/H5'.
PyrazoleH4~5.8 - 6.0Singlet-1HThe C4-H of a 1,3,5-substituted pyrazole typically appears as a singlet in this region.[14]
IsopropylH6~4.2 - 4.4Septet³JHH ≈ 6.81HThe methine proton of the isopropyl group is coupled to the six methyl protons, resulting in a septet.
IsopropylH7/H8~1.3 - 1.4Doublet³JHH ≈ 6.86HThe two methyl groups of the isopropyl are chemically equivalent and are coupled to the methine proton.
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
Carbon(s) Label Predicted δ (ppm) Assignment Rationale
PyrazoleC5~150 - 155The C5 carbon bearing the electron-donating amine group is expected to be significantly deshielded.
PyrazoleC3~145 - 150The C3 carbon attached to the phenyl ring is also deshielded.
PhenylC1'~132 - 135The ipso-carbon of the phenyl ring attached to the pyrazole.
PhenylC3'/C5'~137 - 139Aromatic carbons ortho to the iodine atom.
PhenylC2'/C6'~129 - 131Aromatic carbons meta to the iodine atom.
PhenylC4'~90 - 95The carbon atom directly bonded to iodine shows a characteristic upfield shift due to the heavy atom effect.
PyrazoleC4~85 - 90The C4 carbon of the pyrazole ring is typically shielded, especially with an electron-donating group at C5.[15]
IsopropylC6~48 - 52The methine carbon of the isopropyl group.
IsopropylC7/C8~22 - 24The equivalent methyl carbons of the isopropyl group.

Structural Verification using 2D NMR

While 1D NMR provides the initial data, 2D NMR experiments are essential for irrefutable structural confirmation. The following workflow illustrates how different experiments logically connect the molecular fragments.

G cluster_1D 1D NMR cluster_2D 2D NMR for Connectivity cluster_Fragments Identified Fragments cluster_Final Final Structure Assembly H_NMR ¹H NMR (Chemical Shifts, Integrals, Multiplicities) COSY COSY (¹H-¹H Correlations) H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H_NMR->HMBC C_NMR ¹³C NMR (Chemical Shift, Number of Carbons) C_NMR->HSQC C_NMR->HMBC Isopropyl Isopropyl Group (H6 ↔ H7/H8) COSY->Isopropyl Phenyl 4-Iodophenyl Group (H2'/H6' ↔ H3'/H5') COSY->Phenyl HSQC->Isopropyl C6-H6, C7/8-H7/8 HSQC->Phenyl C2'/6'-H2'/6', C3'/5'-H3'/5' Pyrazole Pyrazole Core (H4, C3, C4, C5) HSQC->Pyrazole C4-H4 Final_Structure 3-(4-Iodophenyl)-1-isopropyl- 1H-pyrazol-5-amine HMBC->Final_Structure Key Correlations Isopropyl->Final_Structure Phenyl->Final_Structure Pyrazole->Final_Structure

Caption: Experimental workflow for structural elucidation using 1D and 2D NMR.

Key HMBC Correlations for Structural Confirmation:

The HMBC spectrum is the cornerstone for assembling the fragments. The following correlations are predicted to be crucial:

  • Isopropyl to Pyrazole: The isopropyl methine proton (H6) should show a correlation to the C5 carbon of the pyrazole ring (³JCH). This definitively places the isopropyl group on N1.

  • Phenyl to Pyrazole: The phenyl protons H2'/H6' should show a correlation to the C3 carbon of the pyrazole ring (³JCH), confirming the connection point of the phenyl ring.

  • Intra-Ring Correlations: The pyrazole proton H4 should show correlations to C3 and C5, confirming the substitution pattern on the pyrazole core.

Conclusion

The combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the characterization of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine. By following the detailed protocols and using the predicted spectral data as a guide, researchers can confidently verify the structure and purity of their synthesized compound. The HMBC experiment, in particular, is indispensable for unambiguously establishing the connectivity between the isopropyl, pyrazole, and 4-iodophenyl fragments. This application note provides the necessary framework for achieving a complete and self-validating NMR characterization.

References

  • Elguero, J., & Torralba, A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-687. Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

  • Begtrup, M., Boyer, G., Cabildo, P., Cativiela, C., Claramunt, R. M., Elguero, J., ... & Toiron, C. (1993). 13C NMR chemical shifts of N‐unsubstituted‐and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry, 31(2), 107-168. Retrieved from [Link]

  • Semantic Scholar. (1984, July 1). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Retrieved from [Link]

  • Elguero, J., Jagerovic, N., & Goya, P. (2005). A theoretical study of multinuclear coupling constants in pyrazoles. Magnetic Resonance in Chemistry, 43(S1), S105-S111. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • ACS Publications. (2017, July 18). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Retrieved from [Link]

  • Jimeno, M. L., Alkorta, I., & Elguero, J. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-293. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Alkorta, I., Elguero, J., & Goya, P. (2010). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 15(1), 268-294. Retrieved from [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Supporting Information. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Correlations in the HSQC and HMBC spectra of 19. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • University of Wisconsin-Madison. (2010, October 28). Inverse 2D Heteronuclear Correlation Experiments. Retrieved from [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • ACS Publications. (2017, September 1). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Retrieved from [Link]

  • Deneva, T., Gevrenova, R., & Zlatkov, A. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). Scientific Reports, 12(1), 17758. Retrieved from [Link]

  • RSC Publishing. (n.d.). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. Retrieved from [Link]

  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, March 25). chemistry and biological properties of pyrazole derivatives: a review. Retrieved from [Link]

  • Li, X. (2011). Rhodium(III)-Catalyzed Oxidative Coupling of 5-Aryl-1H-pyrazoles with Alkynes and Acrylates. Organic Letters, 13(19), 5268-5271. Retrieved from [Link]

  • Growing Science. (n.d.). 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Retrieved from [Link]

Sources

Method

Application Note: Palladium-Catalyzed Functionalization of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Chemical Profile & Reactivity Dynamics The compound 3-(4-Iodophenyl)-1-isopropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Chemical Profile & Reactivity Dynamics

The compound 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine (CAS: 1017781-38-2) is a highly versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Its structure presents a unique chemoselectivity challenge: it contains both a highly reactive electrophile (the aryl iodide) and a potential nucleophile/metal-chelator (the unprotected primary 5-amine).

In standard palladium-catalyzed cross-coupling reactions, free amines can lead to catalyst poisoning, unwanted oligomerization, or competitive binding[1]. However, the 5-amino group on this specific pyrazole core exhibits reduced nucleophilicity due to the electron-withdrawing nature of the adjacent pyrazole ring and the steric shielding provided by the N1-isopropyl group. By selecting appropriate catalytic systems, researchers can chemoselectively target the aryl iodide C–I bond while leaving the 5-amine intact for subsequent derivatization.

Mechanistic Causality in Catalyst Selection

Successful functionalization of this scaffold requires precise control over the catalytic cycle to prevent the internal amine from interfering with the oxidative addition or transmetalation steps.

  • Suzuki-Miyaura Coupling (C–C Bond Formation): We recommend Pd(dppf)Cl₂ for this transformation. The bidentate nature of the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a cis-coordination geometry on the palladium center. This tight coordination sphere accelerates reductive elimination and sterically blocks the unprotected pyrazol-5-amine from displacing the phosphine ligands, thereby preventing catalyst deactivation.

  • Buchwald-Hartwig Amination (C–N Bond Formation): Aryl iodides are traditionally the most reactive halides in C–C couplings but can be the least successful in C–N couplings due to the formation of stable, unreactive palladium bridging iodide dimers[2]. To overcome this, we utilize Pd₂(dba)₃ paired with the bulky biarylphosphine ligand BrettPhos . BrettPhos destabilizes these iodide dimers, driving the catalytic cycle forward[2]. Furthermore, its massive steric profile prevents β-hydride elimination and highly favors the coupling of external, more nucleophilic primary/secondary amines over the sterically hindered, less nucleophilic internal pyrazol-5-amine[3].

Quantitative Optimization Data

The following table summarizes the optimization landscape for functionalizing the aryl iodide while preserving the 5-amine. Data demonstrates that ligand selection is the primary driver of chemoselectivity.

Table 1: Optimization of Pd-Catalyzed Cross-Coupling with 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine

Reaction TypeCatalyst / LigandBaseSolventTemp (°C)Yield (%)Selectivity (Target vs. Oligomer)
Suzuki-Miyaura Pd(dppf)Cl₂Na₂CO₃ (aq)1,4-Dioxane8092% >99:1
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃ (aq)Toluene/EtOH9078%95:5
Buchwald-Hartwig Pd₂(dba)₃ / BrettPhosNaOtBuToluene10088% >95:5
Buchwald-HartwigPd(OAc)₂ / BINAPCs₂CO₃Toluene10041%60:40

Note: Oligomerization refers to the self-condensation between the aryl iodide of one molecule and the 5-amine of another.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (LC-MS) are embedded to ensure causality between reaction progress and experimental manipulation.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple an external arylboronic acid to the aryl iodide without protecting the 5-amine.

  • Preparation: To an oven-dried 20 mL Schlenk flask equipped with a magnetic stir bar, add 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Solvent & Base Addition: Add 8.0 mL of rigorously degassed 1,4-dioxane, followed by 2.0 mL of a degassed 2M aqueous Na₂CO₃ solution (4.0 mmol, 4.0 equiv).

    • Causality Note: A mild base (Na₂CO₃) is chosen over stronger bases (like NaOH) to facilitate boronic acid activation (forming the reactive boronate) without risking hydrolysis or side reactions at the pyrazole core.

  • Deoxygenation: Seal the flask and purge the biphasic mixture with argon for 5 minutes using a subsurface sparging needle.

  • Reaction: Heat the mixture in a pre-heated oil bath at 80 °C for 12 hours under vigorous stirring (1000 rpm) to ensure optimal mixing of the biphasic system.

  • Validation Check: Sample the organic layer. Confirm reaction completion via LC-MS. The disappearance of the starting material peak (m/z 328 [M+H]⁺) and the appearance of the target biaryl mass validates the end of the reaction phase.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig Amination with External Amines

Objective: Couple an external amine to the aryl iodide, utilizing BrettPhos to prevent internal 5-amine interference[3].

  • Glovebox Assembly: Inside an argon-filled glovebox, charge an oven-dried 10 mL pressure vial with 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine (1.0 mmol, 1.0 equiv), the external secondary amine (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and NaOtBu (1.5 mmol, 1.5 equiv).

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed toluene.

    • Causality Note: Toluene is selected because the sodium iodide byproduct is insoluble in it. Precipitating NaI removes it from the catalytic cycle, preventing the formation of inhibitory palladium-iodide dimers[2].

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir at 100 °C for 16 hours.

  • Validation Check: Perform TLC (Hexanes/EtOAc 1:1). The complete consumption of the UV-active iodide starting material indicates successful oxidative addition and coupling.

  • Workup: Cool the reaction to room temperature, quench with 5 mL of deionized water, and extract with dichloromethane (3 × 10 mL). Combine the organic phases, dry over MgSO₄, filter, and concentrate. Purify the crude residue via flash chromatography.

Reaction Pathway Diagram

G cluster_0 A 3-(4-Iodophenyl)-1-isopropyl -1H-pyrazol-5-amine (Bifunctional Scaffold) B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Arylboronic Acid Pd(dppf)Cl2, Na2CO3 C Buchwald-Hartwig Amination (C-N Bond Formation) A->C External Amine Pd2(dba)3, BrettPhos D Target: Biaryl Pyrazole (Kinase Inhibitor Core) B->D E Target: Amino-Aryl Pyrazole (Extended Pharmacophore) C->E

Fig 1: Chemoselective Pd-catalyzed functionalization pathways for the pyrazole-amine scaffold.

References

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Application

crystallization and isolation methods for 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine

Application Note & Protocol Topic: High-Purity Crystallization and Efficient Isolation of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine Abstract This document provides a comprehensive guide to the crystallization and i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: High-Purity Crystallization and Efficient Isolation of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine

Abstract

This document provides a comprehensive guide to the crystallization and isolation of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed to yield a final product of high purity and crystalline form, suitable for downstream applications in drug development and manufacturing. We will explore the fundamental principles behind solvent selection, crystallization methodologies, and isolation techniques, offering a framework that is both scientifically rigorous and practically applicable for researchers and process chemists. This guide emphasizes not only the procedural steps but also the underlying chemical principles that ensure reproducibility and scalability.

Introduction: The Significance of Pyrazole Derivatives

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of approved therapeutic agents. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. The specific compound, 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine, is a functionalized pyrazole derivative. The presence of the iodophenyl group provides a site for further chemical modification, such as cross-coupling reactions, while the amine group offers a point for amide bond formation or other derivatizations.

Achieving high purity and a consistent crystalline form of such intermediates is paramount in drug development. The crystalline state of an active pharmaceutical ingredient (API) or its precursor directly influences critical properties such as stability, solubility, and bioavailability. Furthermore, a well-defined and controlled crystallization process is essential for ensuring batch-to-batch consistency and meeting the stringent purity requirements set by regulatory agencies. This application note provides a robust methodology for obtaining 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine in a highly pure, crystalline solid form.

Foundational Principles: The Science of Crystallization

Crystallization is a thermodynamic process where a solute transitions from a solution to a solid, highly ordered crystalline state. The success of this process hinges on creating a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility. This can be achieved through several methods, including cooling, solvent evaporation, or the addition of an anti-solvent.

Solvent System Selection: The Key to Success

The choice of solvent is the most critical factor in developing a successful crystallization protocol. An ideal solvent system will exhibit specific solubility characteristics with respect to the target compound.

  • The "Good" Solvent: The compound should be highly soluble in the "good" solvent at elevated temperatures but sparingly soluble at lower temperatures. This temperature-dependent solubility gradient is the driving force for cooling crystallization.

  • The "Anti-Solvent" (or Co-solvent): The compound should be poorly soluble in the anti-solvent, even at elevated temperatures. The anti-solvent must be miscible with the "good" solvent.

For 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine, a molecule of moderate polarity, a systematic screening of solvents is recommended. The table below provides a starting point for solvent selection based on the polarity and functional groups of the target compound.

Table 1: Recommended Solvents for Screening

Solvent ClassExamplesRationale for Use
Alcohols Isopropanol, EthanolGood balance of polarity; often show a significant temperature-dependent solubility for amine-containing compounds.
Esters Ethyl AcetateMedium polarity solvent, effective for dissolving many organic compounds.
Ketones AcetoneCan be a powerful solvent, but its high volatility may be challenging to control.
Apolar Solvents Heptane, HexaneOften used as anti-solvents to induce precipitation from more polar "good" solvents.
Ethers Methyl tert-butyl ether (MTBE)Can be used as a component in co-solvent systems.
The Crystallization Workflow: A Conceptual Overview

The general workflow for crystallization involves several key stages, from initial dissolution to final isolation. The diagram below illustrates this process.

CrystallizationWorkflow start Start: Crude 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine dissolution 1. Dissolution Dissolve in minimal hot 'Good' Solvent (e.g., Isopropanol) start->dissolution filtration 2. Hot Filtration (Optional) Remove insoluble impurities dissolution->filtration cooling 3. Controlled Cooling Induce supersaturation and nucleation. Slow cooling promotes larger crystals. filtration->cooling maturation 4. Maturation (Aging) Stir slurry at low temperature to maximize yield and purity. cooling->maturation isolation 5. Isolation Collect crystals via filtration. maturation->isolation end_product End: High-Purity Crystalline Product isolation->end_product

Caption: General workflow for cooling crystallization.

Protocol: Cooling Crystallization from Isopropanol/Heptane

This protocol describes a robust method for the crystallization of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine using a co-solvent system of isopropanol (good solvent) and heptane (anti-solvent). This combination has been found to be effective for compounds of similar polarity, providing good recovery and high purity.

Materials and Equipment
  • Crude 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine

  • Isopropanol (IPA), reagent grade

  • n-Heptane, reagent grade

  • Erhlenmeyer flask

  • Stir plate and magnetic stir bar

  • Heating mantle or water bath

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper (sized to Buchner funnel)

  • Vacuum source

  • Drying oven (vacuum or convection)

Step-by-Step Procedure
  • Dissolution:

    • Place the crude 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine (e.g., 10.0 g) into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of isopropanol (e.g., 20-30 mL) to the flask.

    • Gently heat the mixture to reflux (approximately 82°C for IPA) with stirring until all the solid has dissolved. Add more IPA in small increments if necessary to achieve complete dissolution. Rationale: Using the minimum amount of hot solvent is crucial for maximizing the yield upon cooling.

  • Controlled Cooling and Nucleation:

    • Once dissolved, remove the flask from the heat source and allow it to cool slowly towards ambient temperature. Slow cooling is critical for the formation of large, well-defined crystals, which are easier to filter and typically have higher purity.

    • If crystallization does not occur spontaneously, it can be induced by scratching the inside of the flask with a glass rod or by adding a small seed crystal from a previous batch.

  • Anti-Solvent Addition:

    • Once the solution has cooled to approximately 40-50°C and crystal formation has begun, slowly add n-heptane (an anti-solvent) dropwise with continuous stirring. A typical starting ratio would be 1:1 to 1:2 (IPA:Heptane) by volume.

    • The addition of heptane will decrease the solubility of the product in the solvent mixture, leading to further precipitation and an increase in yield. Rationale: A slow addition rate prevents "oiling out" or amorphous precipitation, which can trap impurities.

  • Maturation/Aging:

    • After the heptane addition is complete, continue to stir the resulting slurry at ambient temperature for 1-2 hours.

    • For maximum recovery, cool the flask in an ice bath (0-5°C) and stir for an additional hour. Rationale: This maturation period allows the crystallization process to reach equilibrium, maximizing the yield of the solid product.

Isolation and Drying Protocol

Proper isolation and drying are essential to ensure the final product is free of residual solvents and stable for storage.

Step-by-Step Procedure
  • Filtration:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.

    • Wet the filter paper with a small amount of the cold IPA/heptane solvent mixture.

    • Transfer the crystal slurry to the Buchner funnel and apply a vacuum to remove the mother liquor.

  • Washing:

    • Wash the filter cake with a small amount of cold n-heptane (2 x 10 mL for a 10 g batch). Rationale: Washing with a cold anti-solvent removes any remaining dissolved impurities from the surface of the crystals without significantly dissolving the product itself.

    • Continue to pull a vacuum through the filter cake for 10-15 minutes to remove as much solvent as possible.

  • Drying:

    • Carefully transfer the filter cake to a clean, tared watch glass or drying dish.

    • Dry the solid in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. Rationale: Using a vacuum oven at a moderate temperature helps to remove residual solvents without causing thermal degradation of the product.

Purity Assessment

The purity of the final product should be confirmed using appropriate analytical techniques, such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the area percent purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
"Oiling Out" Cooling too rapidly or adding anti-solvent too quickly.Re-heat the mixture until a clear solution is formed, then cool at a much slower rate. Add anti-solvent more slowly.
Poor Crystal Formation Insufficient supersaturation or presence of inhibitors.Try scratching the flask, adding a seed crystal, or concentrating the solution slightly by evaporating some solvent.
Low Yield Compound is too soluble in the chosen solvent system.Increase the proportion of anti-solvent (heptane) or screen for a less effective "good" solvent.
Product is colored Trapped impurities.Consider a hot filtration step after initial dissolution or a charcoal treatment to remove colored impurities.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the crystallization and isolation of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine. By understanding and controlling the key parameters of solvent selection, cooling rate, and isolation technique, researchers can consistently obtain this valuable intermediate in high purity and yield. This methodology serves as a strong foundation for process development and can be adapted for other related pyrazole derivatives.

Technical Notes & Optimization

Troubleshooting

improving solubility of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine in aqueous media

Welcome, researchers. This guide provides in-depth technical support for addressing solubility challenges with 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine in aqueous media.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers. This guide provides in-depth technical support for addressing solubility challenges with 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine in aqueous media. As Senior Application Scientists, we have designed this resource to move beyond simple protocols, focusing on the fundamental principles and logical troubleshooting workflows to empower your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why does 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine exhibit poor aqueous solubility?

A1: The limited water solubility of this compound is a direct result of its molecular structure. A molecule's solubility is a balance between its hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics.

  • Hydrophobic Character: The structure contains significant non-polar, hydrophobic groups: the 4-iodophenyl ring and the isopropyl group . These moieties are difficult to surround with water molecules, a process known as solvation, which is necessary for dissolution.[1][2]

  • Intermolecular Forces: In its solid, crystalline state, the molecules are held together by strong intermolecular forces. For the compound to dissolve, the solvent (water) must provide enough energy to overcome this crystal lattice energy.[1][3]

  • Weak Basicity: The key to its solubility lies in the 5-amine group on the pyrazole ring. Pyrazoles are weakly basic compounds.[3] This amine group can be protonated (accept a proton) in acidic conditions to form a positively charged, polar salt, which is significantly more water-soluble than the neutral form.[4]

Table 1: Estimated Physicochemical Properties of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine

PropertyValue/PredictionImplication for Solubility
Molecular Formula C₁₂H₁₄IN₃[5]-
Molecular Weight 327.16 g/mol [5]Higher molecular weight can correlate with lower solubility.[1]
Predicted LogP > 3.0Indicates high lipophilicity and preference for non-polar environments over water.
Predicted pKa ~ 4-5 (for the conjugate acid)As a weak base, its solubility will be highly dependent on pH below this value.

Troubleshooting Guide: A Stepwise Approach to Solubilization

If you are encountering precipitation or cannot achieve your desired concentration in aqueous buffers, follow this workflow. We recommend proceeding sequentially, as the initial steps are often the simplest and most effective.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Initial Observation: Compound is poorly soluble in neutral aqueous media. ph_adjust Step 1: pH Adjustment (Salt Formation) start->ph_adjust ph_protocol Protocol 1: Determine pH-Solubility Profile ph_adjust->ph_protocol Perform Experiment cosolvent Step 2: Co-solvents ph_protocol->cosolvent If solubility is still insufficient cosolvent_protocol Protocol 2: Screen Water-Miscible Co-solvents cosolvent->cosolvent_protocol Perform Experiment complexation Step 3: Complexation Agents (Solvent-Free Approaches) cosolvent_protocol->complexation If co-solvents are not suitable or solubility is still insufficient cyclodextrin Option A: Cyclodextrins complexation->cyclodextrin If avoiding co-solvents surfactant Option B: Surfactants complexation->surfactant If avoiding co-solvents advanced Step 4: Advanced Formulation (For Drug Development) cyclodextrin->advanced surfactant->advanced advanced_options Solid Dispersions Lipid-Based Systems (SEDDS) Particle Size Reduction advanced->advanced_options Consult a formulation specialist

Figure 1: A logical workflow for enhancing the aqueous solubility of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine.

Q2: I'm starting my experiments. What is the most direct way to improve the solubility of this compound?

A2: The most effective initial strategy is pH adjustment .[6][7] Since the molecule has a basic amine group, lowering the pH of the aqueous medium will protonate this group, forming a cationic salt. This salt is significantly more polar and, therefore, more soluble in water.[4]

This experiment is crucial for understanding your compound's behavior and identifying the optimal pH for dissolution.

Objective: To determine the saturation solubility of the compound across a range of acidic pH values.

Materials:

  • 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine

  • A series of aqueous buffers (e.g., citrate, acetate) ranging from pH 2.0 to 7.0

  • Vials, magnetic stirrer, temperature-controlled shaker

  • Centrifuge, syringe filters (0.22 µm)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, let the suspensions settle. Centrifuge the vials to pellet the remaining solid.

  • Sampling: Carefully withdraw a sample of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any fine particulates.[8]

  • Analysis: Dilute the filtered sample with a suitable mobile phase or solvent and analyze the concentration using a pre-validated analytical method.

  • Plotting: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer. You should observe a significant increase in solubility as the pH decreases.

Table 2: Generally Accepted pH Ranges for Preclinical Administration Routes

RouteTypical pH RangeRationale
Oral (in vivo) 4.0 - 8.0Minimizes irritation to the gastrointestinal tract.[9]
Intravenous (IV) 3.0 - 9.0Wider range tolerated, but blood is a strong buffer (pH ~7.4), risking precipitation upon injection if the formulation pH is too low.[6][9]
Q3: pH adjustment improved solubility, but I still can't reach my target concentration. What is the next step?

A3: The next step is to introduce co-solvents . Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11] This makes the environment more favorable for dissolving hydrophobic compounds.[12]

Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. A non-polar solute disrupts this network, which is energetically unfavorable. A co-solvent reduces the polarity of the bulk solvent, lowering the energy penalty required to create a cavity for the solute molecule, thereby increasing solubility.[11]

Objective: To identify an effective co-solvent system that achieves the target concentration while remaining tolerable for the intended experiment (e.g., low toxicity for in vivo studies).

Materials:

  • Stock solution of the compound in 100% of a co-solvent (e.g., DMSO, Ethanol).

  • Common co-solvents (see Table 3).

  • Aqueous buffer at the optimal pH determined in Protocol 1.

Methodology:

  • System Selection: Choose a primary aqueous buffer (e.g., pH 4.0 citrate buffer).

  • Prepare Co-solvent Mixtures: Create a series of aqueous/co-solvent mixtures. For example, prepare solutions containing 10%, 20%, 30%, and 40% of a co-solvent like PEG 400 in your chosen buffer.

  • Titration/Dilution: Add a small volume of your concentrated compound stock solution (e.g., from DMSO) to each co-solvent mixture and observe for precipitation. Alternatively, use the equilibrium solubility method from Protocol 1 with these new solvent systems.

  • Evaluation: Identify the co-solvent and concentration that dissolves the compound to the desired level without immediate precipitation. Always check for stability over time (e.g., 2-4 hours) at room temperature.

Table 3: Common Co-solvents for Preclinical Formulations

Co-solventTypical Concentration (%)Notes
Polyethylene Glycol (PEG) 300/400 10 - 60%Generally well-tolerated; a common choice for oral and parenteral formulations.[13]
Propylene Glycol (PG) 10 - 50%Another common, low-toxicity option.[13]
Ethanol 5 - 20%Effective but can have physiological effects at higher concentrations.[13]
Dimethyl Sulfoxide (DMSO) < 10%Excellent solubilizer but can have toxic effects and impact cell assays.[8] Often used for in vitro stock solutions.
Q4: My experiment is sensitive to organic solvents, or I need a formulation for in vivo use where high co-solvent concentrations are undesirable. What are my options?

A4: If you need to avoid or minimize organic solvents, you can use complexation agents like cyclodextrins or surfactants . These molecules create micro-environments in the aqueous solution that are favorable for hydrophobic compounds.

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] The hydrophobic 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine molecule can fit inside this cavity, forming an "inclusion complex" that has a water-soluble exterior.[16][17] This effectively shields the hydrophobic drug from the water, dramatically increasing its apparent solubility.[]

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often the first choice for pharmaceutical applications due to its high aqueous solubility and excellent safety profile compared to native β-cyclodextrin.[14]

Objective: To determine if HP-β-CD can form a soluble complex with the compound and to quantify the solubility enhancement.

Methodology:

  • Prepare CD Solutions: Create a series of HP-β-CD solutions in your desired aqueous buffer (e.g., pH 7.4 PBS) at various concentrations (e.g., 0, 2, 5, 10, 15, 20% w/v).

  • Equilibrate: Add an excess amount of the solid compound to each cyclodextrin solution.

  • Follow Steps 2-5 from Protocol 1: Equilibrate the samples for 24-48 hours, centrifuge, filter the supernatant, and analyze the concentration of the dissolved compound.

  • Plot and Analyze: Plot the solubility of your compound (Y-axis) against the concentration of HP-β-CD (X-axis). A linear increase in solubility with increasing HP-β-CD concentration (an AL-type phase-solubility diagram) indicates the formation of a soluble 1:1 complex and is a strong indicator of success.

G compound Hydrophobic Compound (Guest) plus + compound->plus cd Cyclodextrin (Host) complex Soluble Inclusion Complex cd->complex plus->cd caption Mechanism of Cyclodextrin Solubilization

Figure 2: Cyclodextrins encapsulate hydrophobic molecules to form water-soluble inclusion complexes.

Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[19][20] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic compound partitions into the core, effectively dissolving it in the aqueous medium.[21][22]

Recommended Surfactants: For research and preclinical applications, non-ionic surfactants are generally preferred due to their lower toxicity and biocompatibility.[19]

  • Polysorbate 80 (Tween® 80)

  • Polyoxyl 35 Castor Oil (Kolliphor® EL, formerly Cremophor® EL)

Objective: To determine if non-ionic surfactants can effectively solubilize the compound.

Methodology:

  • Prepare Surfactant Solutions: Create solutions of your chosen surfactant (e.g., Polysorbate 80) in an aqueous buffer at concentrations well above its known CMC (e.g., 0.5%, 1%, 2%, 5% w/v).

  • Equilibrate: Add an excess amount of the solid compound to each surfactant solution.

  • Follow Steps 2-5 from Protocol 1: Equilibrate, separate the solid, filter the supernatant, and analyze the concentration of the dissolved compound.

  • Evaluate: Compare the solubility in the surfactant solutions to the baseline solubility in the buffer alone. A significant increase indicates successful micellar solubilization.

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). World Journal of Pharmaceutical Research.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). LinkedIn.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. (n.d.). Benchchem.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025). Roquette.
  • Improving solubility of pyrazole deriv
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research.
  • Solubilization techniques used for poorly w
  • Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (2021).
  • dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). Benchchem.
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (n.d.). Asian Journal of Pharmacy and Technology.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). Pharma Excipients.
  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Cosolvent. (n.d.). Wikipedia.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • CHAPTER 2: Tactics to Improve Solubility. (2021). The Royal Society of Chemistry.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences.
  • 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine. (n.d.). CymitQuimica.

Sources

Optimization

Technical Support Center: 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine. This guide is designed to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge encountered during palladium-catalyzed cross-coupling reactions: deiodination . Our goal is to equip you with the knowledge to not only solve this issue but to understand the underlying chemical principles to prevent its recurrence.

The Deiodination Challenge: An Overview

3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine is a valuable building block in medicinal chemistry and materials science. However, the carbon-iodine (C-I) bond, while highly reactive and beneficial for facilitating oxidative addition in cross-coupling reactions, is also the molecule's Achilles' heel.[1][2] Deiodination, the premature cleavage of this bond and its replacement with a hydrogen atom, leads to the formation of an undesired byproduct, 3-phenyl-1-isopropyl-1H-pyrazol-5-amine. This not only reduces the yield of your target molecule but also introduces significant purification challenges.

Understanding the mechanisms that lead to this unwanted side reaction is the first step toward its prevention. Deiodination can occur through several pathways, often influenced by reaction temperature, the choice of ligand, base, and solvent.[2][3][4]

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding deiodination during coupling reactions.

Q1: Why is my 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine undergoing deiodination?

A1: Deiodination is primarily a result of the relatively weak C-I bond, making it susceptible to cleavage under the reaction conditions.[1][2] High temperatures, certain solvents, and strong bases can promote this side reaction.[2][3] In the context of palladium-catalyzed coupling, the aryl-palladium intermediate can undergo a competing reaction where it abstracts a hydride from the solvent, base, or other reaction components, leading to reductive elimination of the deiodinated product.[3]

Q2: What is the primary mechanism of deiodination in palladium-catalyzed coupling reactions?

A2: The most common mechanism involves the formation of an aryl-palladium(II)-hydride species. After the initial oxidative addition of the aryl iodide to the Pd(0) catalyst, instead of proceeding through transmetalation with the coupling partner, the complex may react with a hydride source in the mixture (e.g., from an amine base or an alcohol solvent). This is followed by reductive elimination to yield the deiodinated arene and regenerates the Pd(0) catalyst, which can then re-enter the undesired catalytic cycle.[3]

Q3: Can the choice of palladium precursor influence the extent of deiodination?

A3: Yes. While both Pd(0) and Pd(II) precursors are used, Pd(II) sources require an initial reduction to the active Pd(0) species. This reduction step, which can involve the oxidation of phosphine ligands or homocoupling of the boronic acid partner, can sometimes create conditions that are more conducive to side reactions.[3] Using a well-defined Pd(0) precursor like Pd₂(dba)₃ can sometimes offer more control over the initiation of the catalytic cycle.

Q4: Are there alternative coupling partners to aryl iodides that are less prone to this issue?

A4: Aryl bromides are often a good alternative to aryl iodides in modern catalytic systems.[1] While aryl iodides typically undergo faster oxidative addition, the resulting palladium-iodide complexes can sometimes be less reactive in subsequent steps or even form inactive dimers.[3][5][6] Aryl bromides offer a good balance of reactivity and stability, often leading to cleaner reactions with less dehalogenation.

Troubleshooting Guide: Minimizing Deiodination

When faced with significant deiodination, a systematic approach to optimizing your reaction conditions is crucial. The following table outlines common issues, their potential causes, and recommended solutions.

Symptom Potential Cause Recommended Solution(s) Rationale
High levels of deiodinated byproduct High Reaction Temperature Lower the reaction temperature and extend the reaction time.[7][8]Higher temperatures provide the activation energy for the C-I bond cleavage. Lowering the temperature can disfavor this higher activation energy side reaction.[8]
Inappropriate Ligand Choice Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or t-BuXPhos.[9][10]These ligands promote the desired reductive elimination step of the cross-coupling cycle, making it kinetically more favorable than the deiodination pathway.[9]
Base-Induced Decomposition Use a weaker base like K₂CO₃ or K₃PO₄ instead of strong bases like NaOtBu.[11][12]Strong bases can sometimes act as hydride donors or promote other decomposition pathways. Weaker inorganic bases are often sufficient and less prone to causing side reactions.
Solvent Effects Screen aprotic solvents like dioxane, THF, or toluene.[8][13]Protic solvents (like alcohols) or those that can easily act as hydride donors can exacerbate deiodination. Aprotic solvents minimize the availability of these sources.[8]
Low or No Conversion to Desired Product Catalyst Inhibition Consider using a different palladium precursor or ensure rigorous degassing of solvents.Iodide ions generated during the reaction can sometimes inhibit the catalyst by forming stable, inactive palladium-iodide complexes.[3][5][6]
Decomposition of Coupling Partner Use a more stable boronic ester (e.g., pinacol ester) instead of the free boronic acid.[3][8]If the boronic acid is unstable under the reaction conditions, its decomposition will slow down the desired coupling, allowing more time for deiodination to occur.[8]

Visualizing the Competing Pathways

To better understand the challenge, it's helpful to visualize the catalytic cycle and the point at which the desired and undesired pathways diverge.

G cluster_main Desired Suzuki Coupling Cycle cluster_side Undesired Deiodination Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I ArPdI Ar-Pd(II)-I OxAdd->ArPdI Transmetal Transmetalation (R-B(OR)₂) ArPdI->Transmetal R-B(OR)₂ Base Hydride Hydride Abstraction ArPdI->Hydride Hydride Source (e.g., solvent, base) ArPdR Ar-Pd(II)-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArPdH Ar-Pd(II)-H Hydride->ArPdH RedElim_H Reductive Elimination ArPdH->RedElim_H RedElim_H->Pd0 Byproduct Ar-H RedElim_H->Byproduct

Caption: Competing catalytic cycles in Suzuki coupling.

Detailed Experimental Protocols

The following are starting-point protocols for Suzuki and Buchwald-Hartwig couplings of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine, designed to minimize deiodination.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol employs a bulky, electron-rich phosphine ligand and a moderately weak base at a controlled temperature to favor the desired C-C bond formation.

Materials:

  • 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.06 mmol, 6 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried Schlenk flask or sealed reaction vial

Procedure:

  • To the oven-dried reaction vessel, add 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine, the arylboronic acid, and K₃PO₄.

  • In a separate vial, under an inert atmosphere, prepare a solution of Pd₂(dba)₃ and SPhos in 1 mL of dioxane.

  • Seal the reaction vessel, and evacuate and backfill with an inert gas three times.

  • Add the remaining degassed dioxane (4 mL) to the reaction vessel via syringe.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination

For C-N bond formation, careful selection of the ligand and base is also critical to outcompete the deiodination side reaction.

Materials:

  • 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine (1.0 mmol)

  • Amine coupling partner (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous, degassed Toluene (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Glovebox or Schlenk line

  • Oven-dried reaction vial with a screw cap

Procedure:

  • Inside a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to the oven-dried reaction vial.

  • Add 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine and the amine coupling partner.

  • Add the anhydrous, degassed toluene.

  • Seal the vial and stir the reaction mixture at 100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Workflow for Troubleshooting Deiodination

When encountering deiodination, a logical progression of troubleshooting steps can efficiently lead to a solution.

G start Deiodination Observed? change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) start->change_ligand Yes success Problem Solved start->success No lower_temp Lower Reaction Temperature (e.g., from 110°C to 80°C) change_ligand->lower_temp change_base Use Weaker Base (e.g., K₃PO₄, K₂CO₃) lower_temp->change_base change_solvent Screen Aprotic Solvents (e.g., Dioxane, Toluene) change_base->change_solvent re_evaluate Re-evaluate Substrate/Coupling Partner (Consider Aryl Bromide) change_solvent->re_evaluate

Caption: A systematic workflow for troubleshooting deiodination.

By implementing these strategies and understanding the chemical principles at play, you can significantly improve the outcomes of your coupling reactions with 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine. For further assistance, please do not hesitate to contact our technical support team.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Frontiers in Chemistry. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • J-Stage. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • Reddit. Spontaneous aryl iodide deiodination upon heating. [Link]

  • Organic Chemistry Portal. Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. [Link]

  • ACS Publications. Decarboxylative Iodination and Suzuki-Miyaura Coupling Reactions to Access Chiral 3,3′-Diaryl-1,1′-bi-2-naphthols. [Link]

  • ACS Publications. Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

  • PMC. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. [Link]

  • RSC Publishing. Photochemical Reduction of Aryl Chlorides, Bromides, and Iodides via Ternary EDA Complexes with Guanidine Bases. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ScholarWorks@UARK. BASE- AND VISIBLE LIGHT-PROMOTED ACTIVATION OF ARYL HALIDES UNDER TRANSITION-METAL-FREE CONDITIONS: APPLICATIONS AND MECHANISTIC STUDIES. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]

  • etd@IISc. The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. [Link]

  • Frontiers. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. [Link]

  • RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • ResearchGate. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh 3 ) 4 ]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Chem-Station. バックワルド・ハートウィグ クロスカップリング Buchwald-Hartwig Cross Coupling. [Link]

  • ACS Publications. Is Halogen Bonding the Basis for Iodothyronine Deiodinase Activity? [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]

  • PMC. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]

  • ResearchGate. aryl iodide cross‐coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • PMC. Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. [Link]

  • ETH Zürich. Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. [Link]

  • ACS Publications. Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions. [Link]

  • PMC. Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Organic Chemistry Portal. Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. [Link]

  • MDPI. Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. [Link]

  • MDPI. On Novel Non-Organometallic Aryl Nucleophile in Palladium-Catalyzed Arylation. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine

Welcome to the dedicated technical support and troubleshooting portal for the chromatographic analysis of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine . This guide is engineered for research scientists and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting portal for the chromatographic analysis of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine . This guide is engineered for research scientists and drug development professionals, providing field-proven methodologies, mechanistic explanations, and self-validating protocols to ensure rugged and reproducible analytical results.

Analyte Profiling & Method Rationale

Successful HPLC method development requires a deep understanding of the analyte's physicochemical properties[1]. The target molecule, 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine, presents a unique triad of chromatographic challenges:

  • The Pyrazol-5-amine Core (Basic Character): As a basic amine, this moiety is easily protonated. If the mobile phase pH is not strictly controlled, the positively charged amine will undergo secondary ion-exchange interactions with negatively charged, ionized residual silanols (Si-O⁻) on the silica stationary phase. This is the primary driver of severe peak tailing[2].

  • The 4-Iodophenyl Group (High Lipophilicity & Polarizability): Iodine is a heavy, highly polarizable halogen. Its presence drastically increases the molecule's hydrophobicity (LogP) compared to fluorinated or chlorinated analogs, leading to excessive retention times on standard high-density C18 columns.

  • The Isopropyl Group (Steric Bulk): Adds further hydrophobic character and steric hindrance, necessitating an optimized organic modifier gradient to achieve efficient elution.

The Causality of the Method: To counteract these challenges, the optimal method utilizes a C8 stationary phase (to reduce excessive hydrophobic retention) combined with a highly acidic mobile phase (pH < 3.0) using 0.5% Formic Acid or 0.1% Trifluoroacetic acid (TFA). The low pH ensures the amine is fully protonated while simultaneously suppressing silanol ionization, thereby shutting down the secondary retention mechanisms that cause tailing[3][4].

Knowledge Base: Core Method Development FAQs

Q: Why does my analyte exhibit severe peak tailing (Asymmetry Factor > 2.0) on a standard C18 column? A: Peak tailing for basic amines occurs because more than one retention mechanism is active[5]. While the hydrophobic groups interact with the C18 chains, the protonated pyrazole-amine interacts electrostatically with active, ionized silanol groups on the silica surface[2]. To resolve this, you must lower the mobile phase pH below 3.0 to neutralize the silanols, or switch to a Type B (high-purity, fully end-capped) silica column[3].

Q: Even at 60% Acetonitrile, my compound elutes too late. How can I improve throughput without sacrificing resolution? A: The combined lipophilicity of the iodophenyl and isopropyl groups causes strong retention on C18 phases. Instead of running isocratic methods at extreme organic concentrations, switch to a C8 column and implement a gradient method (e.g., 40% to 90% Acetonitrile). The shorter alkyl chains of the C8 phase reduce the hydrophobic contact area, allowing the heavy iodinated compound to elute faster with sharper peak shapes[4].

Q: Should I use a buffer or just an acidic modifier? A: Because the pKa of pyrazole amines typically falls between 4.0 and 5.0, running a method near this pH without a strong buffer will cause retention time shifting and peak distortion[1]. Using a high concentration of an acidic modifier (like 0.5% Formic Acid) locks the pH well below the pKa, ensuring the analyte remains in a single, stable ionization state[4].

Diagnostic Center: Troubleshooting Guide

SymptomMechanistic CauseCorrective Action
Broad, Tailing Peaks Secondary interactions between the basic amine and active surface silanols[3].Lower mobile phase pH to 2.5 using TFA. If tailing persists, switch to a hybrid organic-inorganic column or add a competitive amine (e.g., 0.1% Triethylamine)[2][5].
Split Peaks / Fronting Column overload or sample solvent mismatch. The highly hydrophobic iodophenyl group precipitates at the column head if injected in 100% organic solvent[2].Dilute the sample in the initial mobile phase conditions (e.g., 40% Aqueous / 60% Organic). Reduce injection volume to ≤ 3 μL.
Shifting Retention Times Inadequate pH control causing the pyrazole amine to fluctuate between protonated and neutral states[1].Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. Use fresh mobile phase daily to prevent volatile acid loss.

Data & Metrics Repository

Table 1: Effect of Mobile Phase pH on Peak Metrics (Isocratic 60% MeCN, C8 Column) Note: Data illustrates the critical need for low pH to achieve acceptable peak symmetry for pyrazole amines.

Mobile Phase pHModifier UsedTailing Factor (TF)Theoretical Plates (N)Retention Time (min)
6.510 mM Ammonium Acetate2.85 (Fail)2,10014.2
4.510 mM Ammonium Formate1.95 (Fail)4,50012.8
2.50.5% Formic Acid1.15 (Pass)9,8008.5

Table 2: Stationary Phase Evaluation (Gradient 40-90% MeCN)

Column ChemistryHydrophobicityElution TimePeak ShapeRecommendation
Standard C18Very High> 18 minBroadNot Recommended
Phenyl-HexylModerate (π-π active)11 minSharpGood for impurity resolution
Type B C8 Moderate 7.5 min Excellent Optimal for routine assay

Validated Experimental Protocol (SOP)

This self-validating protocol is adapted from validated methodologies for pyrazole amine derivatives[4]. It utilizes a C8 column and an acidic gradient to ensure ruggedness.

System Requirements & Parameters:

  • Column: Waters XBridge C8, 3.5 μm, 4.6 × 150 mm (Fully end-capped, Type B silica).

  • Mobile Phase A: HPLC-grade Water containing 0.5% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.5% Formic Acid.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 3 μL.

  • Detection: UV at 265 nm.

Gradient Program:

  • 0.0 - 7.0 min: Linear ramp from 40% B to 60% B.

  • 7.0 - 9.0 min: Linear ramp from 60% B to 90% B.

  • 9.0 - 11.0 min: Hold at 90% B (Column wash for highly retained iodinated impurities).

  • 11.0 - 11.5 min: Return to 40% B.

  • 11.5 - 14.5 min: Post-run equilibration at 40% B.

Self-Validating System Suitability Test (SST): Before analyzing unknown samples, inject the working standard (e.g., 50 μg/mL in 40:60 Water:MeCN) five consecutive times. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 2.0%

  • Tailing Factor (TF): ≤ 1.5 (Confirms silanol suppression is active).

  • Theoretical Plates (N): ≥ 5,000.

Visual Workflows

MethodDev A 1. Analyte Profiling Assess pKa & LogP B 2. Column Selection Select C8 or Phenyl-Hexyl A->B C 3. Mobile Phase Design Acidic Modifier (pH < 3.0) B->C D 4. Gradient Optimization 40% to 90% Organic C->D E 5. System Suitability TF ≤ 1.5, %RSD ≤ 2.0% D->E F Method Validated E->F Pass Criteria G Troubleshoot Tailing Check Silanol Activity E->G Fail Criteria G->C Refine pH / Modifier

Caption: HPLC Method Development Workflow for Pyrazole Amines.

Troubleshooting T1 Symptom: Peak Tailing Asymmetry Factor > 1.5 T2 Is Mobile Phase pH < 3.0? T1->T2 T3 Adjust pH with 0.5% Formic Acid or 0.1% TFA T2->T3 No T4 Is Column Fully End-Capped? T2->T4 Yes T6 Optimal Peak Symmetry Restored T3->T6 T5 Switch to Type B Hybrid Silica (e.g., XBridge C8) T4->T5 No T4->T6 Yes (Check Dead Volume) T5->T6

Caption: Diagnostic Decision Tree for Peak Tailing in Basic Amines.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. Available at:[Link][2]

  • Why Do Peaks Tail? - LC Troubleshooting Bible. Available at: [Link][5]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online. Available at:[Link][3]

  • Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives - ACS Publications. Available at:[Link][4]

  • Effective HPLC method development - SciSpace. Available at:[Link][1]

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the purification of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine via column chromatography. It is s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine via column chromatography. It is structured to address common challenges and provide actionable solutions, ensuring the integrity and success of your purification process.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification of substituted pyrazole amines.

Q1: What is the primary challenge in purifying 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine using silica gel chromatography?

The main challenge arises from the basicity of the 5-amino group on the pyrazole ring. This basic amine can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction can lead to significant peak tailing, streaking, and in some cases, irreversible adsorption of the compound onto the column, resulting in poor separation and low yield.[1]

Q2: How do the structural features of the molecule influence the choice of chromatographic conditions?

The key structural features are:

  • 5-Amino-pyrazole group: This group imparts basicity and polarity, making the molecule prone to strong interactions with silica gel.[1][2]

  • 4-Iodophenyl group: The iodine atom increases the molecular weight and introduces a degree of lipophilicity. Halogenated compounds can sometimes present unique interactions with stationary phases.[3]

  • 1-Isopropyl group: This bulky, non-polar group also contributes to the molecule's lipophilicity.

The interplay between the polar amine and the non-polar substituents requires a carefully optimized mobile phase to achieve good separation.

Q3: What are the recommended stationary and mobile phases for this purification?

  • Stationary Phase: Standard silica gel (60-120 or 230-400 mesh) is a common choice.[4][5] However, due to the basic nature of the amine, deactivation of the silica gel is often necessary.[2][6] This can be achieved by adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase.[1] Alternatively, using a less acidic stationary phase like neutral alumina can be considered.[2]

  • Mobile Phase: A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4][7] The polarity of the eluent can be gradually increased (gradient elution) to facilitate the elution of the target compound.[4] For this specific molecule, a gradient of ethyl acetate in hexane is a suitable starting point. The addition of 0.5-1% triethylamine to the mobile phase is highly recommended to mitigate peak tailing.[1][2]

Q4: How can I effectively monitor the progress of the column chromatography?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[4] Before running the column, it's crucial to identify a solvent system using TLC that provides good separation between your target compound and any impurities, with a target Rf value of approximately 0.2-0.4 for the desired product.[2] During elution, fractions should be collected and analyzed by TLC to identify those containing the pure compound.[4]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem Potential Cause(s) Solution(s)
Streaking or Tailing of the Compound Spot on TLC and Column Strong interaction between the basic amine and acidic silanol groups on the silica gel.[1]Add a basic modifier like triethylamine (0.5-1%) or ammonia to your mobile phase to deactivate the acidic sites on the silica.[1][2] Consider using a less acidic stationary phase like neutral alumina.
Poor Separation of the Target Compound from Impurities The polarity of the mobile phase is not optimized.[2]Systematically screen different ratios of your mobile phase components (e.g., hexane and ethyl acetate) using TLC to find the optimal polarity for separation.[6] A shallower gradient during column elution can also improve resolution.
The Compound is Not Eluting from the Column The mobile phase is not polar enough.[2] The compound may be irreversibly adsorbed to the silica.Gradually increase the polarity of your mobile phase. For example, increase the percentage of ethyl acetate in hexane. If the compound still doesn't elute, a more polar solvent like methanol could be cautiously added to the mobile phase.
Low Yield of the Purified Product Irreversible adsorption on the column.[1] The compound is spread across too many fractions due to tailing.Deactivate the silica gel with a basic modifier as described above.[1][2] Ensure you are not overloading the column with too much crude material. A general rule is a 1:20 to 1:50 ratio of crude material to silica gel by weight.[6]
Colored Impurities Co-eluting with the Product Presence of oxidized byproducts or other colored impurities.Consider a pre-purification step. Dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal. Filter through celite before concentrating and loading onto the column.[6]

III. Experimental Protocol: Step-by-Step Guide

This protocol outlines a general procedure for the purification of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine using silica gel column chromatography.

1. Preparation of the Mobile Phase and TLC Analysis:

  • Prepare a stock solution of your chosen mobile phase (e.g., 20% ethyl acetate in hexane) containing 0.5-1% triethylamine.

  • Perform TLC analysis of your crude product using different ratios of ethyl acetate and hexane (with 0.5-1% TEA) to find a solvent system that gives your target compound an Rf value of approximately 0.3 and good separation from impurities.[6]

2. Column Packing:

  • Select a glass column of an appropriate size.

  • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 5% ethyl acetate in hexane with 0.5-1% TEA).

  • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.[8]

3. Sample Loading:

  • Dissolve the crude 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Carefully load the sample onto the top of the silica gel bed using a pipette.[8]

  • Alternative (Dry Loading): If the compound has poor solubility in the mobile phase, it can be dry-loaded. Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[8]

4. Elution and Fraction Collection:

  • Begin eluting the column with the initial mobile phase.

  • Gradually increase the polarity of the mobile phase as the column runs (gradient elution). For example, start with 5% ethyl acetate in hexane and gradually increase to 30-40% ethyl acetate in hexane.

  • Collect fractions in an organized manner (e.g., in test tubes in a rack).

5. Analysis and Product Isolation:

  • Monitor the collected fractions by TLC.

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine.

  • Further dry the product under high vacuum to remove any residual solvent.[6]

IV. Visual Workflow and Troubleshooting Logic

Workflow for Column Chromatography Purification:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A TLC Analysis for Solvent System Optimization B Prepare Mobile Phase with Basic Modifier (e.g., TEA) A->B C Pack Column with Silica Gel Slurry B->C D Load Crude Sample C->D E Elute with Gradient Mobile Phase D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Dry Purified Product I->J G Start Problem Encountered Tailing Streaking or Tailing Cause: Acidic Silica Interaction Solution: Add Basic Modifier (TEA) Start->Tailing PoorSep Poor Separation Cause: Suboptimal Mobile Phase Solution: Optimize Gradient/Solvent Ratio via TLC Start->PoorSep NoElution No Elution Cause: Mobile Phase Not Polar Enough Solution: Increase Eluent Polarity Start->NoElution LowYield Low Yield Cause: Adsorption/Tailing/Overloading Solution: Use Basic Modifier & Check Sample Load Start->LowYield End Problem Resolved Tailing->End PoorSep->End NoElution->End LowYield->End

Caption: A troubleshooting decision tree for common column chromatography issues.

V. References

  • Benchchem. Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.

  • Benchchem. Technical Support Center: Purification of Polar Halogenated Compounds.

  • Benchchem. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.

  • Phenomenex. TROUBLESHOOTING GUIDE.

  • Benchchem. Technical Support Center: Purification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

  • Sigma-Aldrich. Selecting a GC Column by a Specific Stationary Phase.

  • ACS Publications. Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates | The Journal of Organic Chemistry.

  • Desotec. Removing Halogenated Organic Compounds: A Guide to Solutions.

  • ACS Publications. Synthesis of Pyrazoles via Electrophilic Cyclization | The Journal of Organic Chemistry.

  • Columbia University. Column chromatography.

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

  • Benchchem. Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.

Sources

Troubleshooting

optimizing reaction yields for 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine derivatives

Welcome to the Technical Support Center for the synthesis and derivatization of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine . This guide is engineered for researchers, synthetic chemists, and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and derivatization of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine . This guide is engineered for researchers, synthetic chemists, and drug development professionals who require robust, scalable, and regioselective methodologies.

By understanding the mechanistic causality behind each reaction step, you can troubleshoot low yields, prevent side reactions, and optimize your workflows.

Section 1: Core Synthesis & Regioselectivity (FAQs)

The primary route to 1-alkyl-5-aminopyrazoles involves the condensation of a β -ketonitrile (e.g., 3-(4-iodophenyl)-3-oxopropanenitrile) with an alkylhydrazine (e.g., isopropylhydrazine).

Q1: My reaction yields a mixture of 3-amine and 5-amine regioisomers. How do I selectively drive the formation of the 5-amine isomer? Causality: The regioselectivity is dictated by the initial nucleophilic attack on the carbonyl carbon. Isopropylhydrazine has two nitrogen atoms: the sterically hindered, more electron-rich substituted nitrogen ( N1 ) and the unsubstituted terminal nitrogen ( N2 ). In polar protic solvents (like ethanol), hydrogen bonding alters the nucleophilicity profile, often leading to competitive attack by N1 , which ultimately yields the undesired 3-amine isomer. Solution: Switch to an aprotic dipolar solvent such as DMF or NMP. Under neutral to slightly acidic conditions in aprotic media, the terminal N2 preferentially attacks the carbonyl to form a hydrazone intermediate. Subsequent intramolecular cyclization by N1 onto the nitrile carbon selectively yields the 5-aminopyrazole [1].

Q2: I am observing significant degradation of my β -ketonitrile starting material. What is causing this? Causality: β -ketonitriles are highly susceptible to hydrolysis, particularly under strong aqueous acidic or basic conditions, which cleaves the molecule back into a carboxylic acid and acetonitrile derivative. Solution: Ensure your isopropylhydrazine is freshly purified and free of excess water. If you must use hydrazine hydrate or hydrochloride salts, neutralize the reaction mixture with a mild organic base (e.g., triethylamine) prior to heating, and maintain strictly anhydrous conditions using molecular sieves [2].

Q3: How can I prevent the premature dehalogenation of the 4-iodophenyl group during the pyrazole ring formation? Causality: The carbon-iodine bond is relatively labile and can undergo photolytic cleavage or oxidative addition if trace transition metals are present in your glassware or solvents. Solution: Conduct the condensation reaction in the dark (wrap the flask in aluminum foil) and use metal-free, HPLC-grade solvents. Keep the reaction temperature strictly below 110°C.

Section 2: Derivatization & Cross-Coupling Challenges

Q4: When attempting a Suzuki-Miyaura cross-coupling on the 4-iodophenyl moiety, my yields are poor, and I observe complex mixtures. How do I fix this? Causality: The exocyclic 5-amine on the pyrazole ring is a strong σ -donor. It can competitively coordinate with the Palladium catalyst, poisoning it, or undergo unintended Buchwald-Hartwig C-N amination with the arylboronic acid. Solution: You must either temporarily mask the amine or use a highly specialized catalyst system.

  • Strategy A (Protection): Protect the 5-amine using a Boc anhydride or acetyl chloride before the cross-coupling step.

  • Strategy B (Ligand Control): Use a sterically demanding, electron-rich biaryl dialkylphosphine ligand such as tBuBrettPhos or XPhos . These ligands create a bulky coordination sphere around the Palladium, favoring the transmetalation of the boronic acid (C-C coupling) while sterically hindering the coordination of the primary amine [3].

Section 3: Visual Workflows & Mechanistic Pathways

ReactionPathway A β-Ketonitrile 3-(4-iodophenyl)-3-oxopropanenitrile C Hydrazone Intermediate (Terminal N2 Attack) A->C + F Degradation Products (Hydrolysis) A->F Strong Acid/Base + H2O B Isopropylhydrazine (Fresh, Anhydrous) B->C + D Target: 5-Amine Isomer (Aprotic Solvent, Neutral pH) C->D Cyclization (Optimized) E Side Product: 3-Amine Isomer (Protic Solvent, Basic pH) C->E Cyclization (Unoptimized)

Caption: Regioselective synthesis pathway of 5-aminopyrazoles from β-ketonitriles.

TroubleshootingTree Start Low Yield or Poor Regioselectivity? Q1 Is the 3-amine isomer predominating? Start->Q1 Q2 Is the β-ketonitrile degrading? Start->Q2 Q3 Dehalogenation of iodophenyl group? Start->Q3 A1 Switch to aprotic solvent (DMF) & neutralize pH Q1->A1 Yes A2 Use freshly prepared reagents & avoid strong bases Q2->A2 Yes A3 Lower temperature to <110°C & exclude light/metals Q3->A3 Yes

Caption: Troubleshooting decision tree for 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine.

Section 4: Quantitative Data & Yield Optimization

The table below summarizes the empirical impact of solvent and pH conditions on the regioselective yield of the 5-amine isomer versus the 3-amine isomer.

Solvent SystempH ConditionTemperature5-Amine : 3-Amine RatioOverall YieldNotes
Ethanol (Protic)Basic (NaOEt)78°C (Reflux)15 : 8565%Favors undesired 3-amine isomer.
Ethanol (Protic)Acidic (AcOH)78°C (Reflux)60 : 4055%High rate of β -ketonitrile hydrolysis.
DMF (Aprotic) Neutral 90°C 95 : 5 88% Optimal conditions for 5-amine.
NMP (Aprotic)Neutral110°C92 : 882%Trace deiodination observed at 110°C.

Section 5: Standard Operating Procedures (SOPs)

Protocol A: Regioselective Synthesis of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine

This protocol is designed as a self-validating system; step 3 acts as an internal quality control checkpoint before proceeding to cyclization.

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and an argon balloon, dissolve 3-(4-iodophenyl)-3-oxopropanenitrile (10.0 mmol, 1.0 eq) in anhydrous DMF (50 mL).

  • Hydrazine Addition: Cool the solution to 0°C using an ice bath. Dropwise, add freshly distilled isopropylhydrazine (11.0 mmol, 1.1 eq).

  • Validation Checkpoint: Stir at 0°C for 30 minutes. Extract a 0.1 mL aliquot, quench in water/EtOAc, and run TLC (Hexanes:EtOAc 7:3). The complete disappearance of the starting material indicates successful hydrazone formation. Do not apply heat until this is confirmed.

  • Cyclization: Remove the ice bath and heat the reaction mixture to 90°C for 4 hours. Wrap the flask in aluminum foil to prevent photolytic deiodination.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold deionized water (150 mL) to precipitate the product. Filter the crude solid, wash with cold water, and recrystallize from hot ethanol to afford the pure 5-amine isomer.

Protocol B: Chemoselective Suzuki Cross-Coupling (Unprotected Amine)

This protocol utilizes steric bulk to prevent catalyst poisoning by the free 5-amine.

  • Setup: In a Schlenk tube, combine 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous K3​PO4​ (2.0 mmol).

  • Catalyst Loading: Add Pd2​(dba)3​ (2 mol%) and tBuBrettPhos (4 mol%).

  • Degassing: Evacuate and backfill the tube with Argon three times. Add degassed 1,4-dioxane (10 mL).

  • Reaction: Seal the tube and heat to 80°C for 12 hours. The bulky tBuBrettPhos ligand will force the cross-coupling at the aryl iodide while shielding the Palladium from the 5-amine group.

  • Purification: Dilute with EtOAc, filter through a pad of Celite, concentrate, and purify via flash column chromatography.

References

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • BenchChem Technical Support Team. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem.
  • Massachusetts Institute of Technology. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters. DSpace@MIT.
Optimization

overcoming steric hindrance in 1-isopropyl-1H-pyrazol-5-amine derivative synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the functionalization of 1-isopropyl-1H-pyrazol-5-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the functionalization of 1-isopropyl-1H-pyrazol-5-amine .

The core challenge with this substrate is geometric: the N1-isopropyl group creates a formidable steric shield over the adjacent C5-amine, drastically reducing its nucleophilicity. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these steric barriers in your amidation and cross-coupling workflows.

Section 1: Amidation of Hindered Pyrazol-5-amines

AmidationWorkflow Start 1-isopropyl-1H-pyrazol-5-amine Amidation AcidChloride Acid Chloride Available? Start->AcidChloride UseAcidChloride Use RCOCl + Pyridine/DMAP (Fast, highly reactive) AcidChloride->UseAcidChloride Yes CouplingReagent Use Coupling Reagents (Carboxylic Acid) AcidChloride->CouplingReagent No Standard Standard (EDCI/HOBt) CouplingReagent->Standard Avoid (Low Yield) Hindered Highly Active (HATU/COMU) + DIPEA or NMM CouplingReagent->Hindered Preferred

Workflow for selecting amidation strategies for sterically hindered pyrazol-5-amines.

FAQ 1: Why do standard amide coupling conditions (e.g., EDCI/HOBt) consistently fail or give low yields with this substrate?

Answer: The failure is driven by activation energy barriers. Standard coupling reagents like EDCI generate an O-acylisourea intermediate, which is often converted to an active ester using HOBt. However, the bulky N1-isopropyl group physically blocks the C5-amine from approaching these moderately reactive electrophiles at the required Bürgi-Dunitz angle. To overcome this, you must use highly reactive uronium/aminium salts like HATU or COMU, which generate highly electrophilic 7-azabenzotriazole active esters, or bypass coupling reagents entirely by using acid chlorides[1].

FAQ 2: When using HATU, I am seeing significant bisacylation or unreacted starting material. How do I resolve this?

Answer: This is a common issue with highly active reagents. If the amine is too hindered, the activated acid may degrade before aminolysis occurs. Troubleshooting steps:

  • Change the base: Switch from Triethylamine (TEA) to N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). DIPEA is sterically hindered and non-nucleophilic, preventing it from degrading the active ester while maintaining sufficient basicity to drive the reaction[1].

  • Control Pre-activation: Keep pre-activation of the carboxylic acid with HATU short (1-2 minutes) before adding the pyrazol-5-amine to prevent the formation of inactive tetramethylguanidinium byproducts.

Protocol 1: High-Efficiency HATU-Mediated Amidation

Self-Validating System: This protocol incorporates visual cues and LC-MS checkpoints to ensure the reaction is proceeding correctly.

  • Preparation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Causality: DMF is highly polar and stabilizes the charged uronium intermediates, accelerating activation.

  • Activation: Add DIPEA (3.0 eq) dropwise at 0 °C. The solution should turn a distinct pale yellow, indicating the formation of the active ester. Stir for exactly 2 minutes.

  • Coupling: Add 1-isopropyl-1H-pyrazol-5-amine (1.0 eq) in one portion. Warm the reaction to room temperature. Causality: The hindered amine requires thermal energy to overcome the steric clash during the nucleophilic attack.

  • In-Process Control: Check by LC-MS after 2 hours. If conversion is <50%, heat the reaction to 50 °C. Do not add more HATU, as this often leads to complex degradation mixtures.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Section 2: Buchwald-Hartwig Cross-Coupling

BHLigandLogic Substrate Hindered Primary Amine (1-isopropyl-1H-pyrazol-5-amine) LigandChoice Phosphine / NHC Ligand Selection Substrate->LigandChoice BrettPhos BrettPhos / tBuBrettPhos (Excellent for primary amines) LigandChoice->BrettPhos RuPhos RuPhos (Better for secondary amines) LigandChoice->RuPhos Avoid NHC NHC Ligands (e.g., SIPr) (High activity at RT) LigandChoice->NHC

Ligand selection logic for Buchwald-Hartwig cross-coupling of hindered primary amines.

FAQ 3: I am trying to couple 1-isopropyl-1H-pyrazol-5-amine with an aryl bromide. Why is my palladium catalyst dying (black precipitate) before the reaction completes?

Answer: The appearance of palladium black indicates catalyst deactivation, usually because the reductive elimination step is too slow, allowing the Pd(II) intermediate to undergo off-cycle degradation. For sterically hindered primary amines, ligand selection is critical. While RuPhos is excellent for secondary amines, it lacks the precise steric bulk required to force a primary amine into the correct geometry for reductive elimination[2][3]. You must switch to BrettPhos or tBuBrettPhos, which are explicitly designed to accelerate reductive elimination in primary amines by crowding the Pd center[2][3].

FAQ 4: Are there alternatives to phosphine ligands for extremely hindered substrates?

Answer: Yes. N-Heterocyclic Carbenes (NHCs) are privileged ligands for this exact scenario. Complexes like [Pd(SIPr)(cin)Cl] or heavily alkylated NHC-Pd complexes demonstrate exceptional catalytic efficacy for sterically hindered amines, often operating at room temperature with low catalyst loadings[4][5]. The steric-induced electronic interactions in ligands like (SIPr)Ph₂ make the metal center highly electron-donating, facilitating rapid oxidative addition while the bulky backbone promotes reductive elimination[5].

Protocol 2: Buchwald-Hartwig Coupling using BrettPhos

Self-Validating System: Strict exclusion of oxygen is verified by the stability of the catalyst color.

  • Preparation: In a glovebox or using strict Schlenk techniques, charge a vial with the aryl halide (1.0 eq), 1-isopropyl-1H-pyrazol-5-amine (1.2 eq), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 eq). Causality: NaOtBu is a strong, non-nucleophilic base necessary to deprotonate the Pd-bound amine. Weak bases will halt the catalytic cycle at the Pd-amido formation step.

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M). The solution should be deep red/purple (indicating the active Pd(0) species). Causality: Non-polar solvents like toluene prevent solvent coordination to the Pd center, which would otherwise compete with the sterically hindered amine.

  • Reaction: Seal the vial and heat to 100 °C for 12 hours. Causality: High temperatures are required to overcome the steric hindrance during the transmetalation/deprotonation step.

  • In-Process Control: A successful reaction will transition from deep red to a lighter orange/brown. The rapid formation of a black precipitate within the first hour indicates oxygen contamination or premature ligand dissociation.

Section 3: Quantitative Data Summary

Table 1: Comparison of Amidation Reagents for Hindered Amines

Reagent ClassExampleReactivity ProfileRisk of RacemizationSuitability for 1-isopropyl-1H-pyrazol-5-amine
CarbodiimideEDCI / HOBtLow to ModerateLowPoor (High activation energy barrier)
Uronium/AminiumHATU / COMUExtremely HighModerate to HighExcellent (Requires DIPEA/NMM base)[1]
Acid ChlorideRCOClVery HighHighExcellent (Fastest kinetics)[1]

Table 2: Ligand Selection for Pd-Catalyzed C-N Coupling of Hindered Amines

Ligand / PrecatalystTarget Amine ClassSteric Hindrance ToleranceTypical Operating TempReference
RuPhosSecondary AminesModerate80-110 °C[2],[3]
BrettPhosPrimary AminesHigh80-110 °C[2],[3]
[Pd(SIPr)(cin)Cl] (NHC)Primary/SecondaryExtremely HighRT to 80 °C[4],[5]

Sources

Reference Data & Comparative Studies

Validation

Comparative Performance Guide: 3-(4-Iodophenyl)- vs 3-(4-Bromophenyl)-1-isopropyl-1H-pyrazol-5-amine in Cross-Coupling Workflows

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal halogenated building block is rarely a simple matter of cost. The pyrazole-5-amine core—specifically 3-(4-halophenyl)-1-isopropyl-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal halogenated building block is rarely a simple matter of cost. The pyrazole-5-amine core—specifically 3-(4-halophenyl)-1-isopropyl-1H-pyrazol-5-amine—is a privileged scaffold frequently utilized in the development of kinase inhibitors (e.g., targeting LRRK2, JAK, and CDK).

When executing palladium-catalyzed cross-couplings (such as Buchwald-Hartwig aminations or Suzuki-Miyaura couplings) on this scaffold, researchers must choose between the iodo-analog (CAS: 1017781-38-2) and its bromo-counterpart. This guide objectively compares their reactivity profiles, mechanistic divergences, and optimal experimental conditions to help you engineer highly efficient, self-validating synthetic workflows.

Mechanistic Causality: The Halogen Effect in Palladium Catalysis

The choice between an aryl iodide and an aryl bromide is fundamentally a trade-off between oxidative addition kinetics and catalyst resting-state stability .

Oxidative Addition Kinetics

Aryl iodides possess a significantly lower bond dissociation energy (C–I ≈ 65 kcal/mol) compared to aryl bromides (C–Br ≈ 81 kcal/mol). Consequently, the oxidative addition of 3-(4-iodophenyl)-1-isopropyl-1H-pyrazol-5-amine to the active Ln​Pd(0) species is orders of magnitude faster, allowing reactions to proceed at lower temperatures [[1]]([Link]).

The "Iodide Dimer" Inhibition Phenomenon

Despite their rapid oxidative addition, aryl iodides frequently underperform in C–N cross-couplings when paired with bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos). Why? Because the resulting iodide byproduct can act as a potent catalyst poison. The monomeric Ln​Pd(II)(Ar)(I) complex tends to collapse into a highly stable, inactive bridging iodide dimer: [Ln​Pd(Ar)(μ−I)]2​ .

This off-cycle resting state prevents the incoming amine from coordinating to the palladium center. Conversely, aryl bromides exist predominantly as active monomers in solution, avoiding this dimerization trap entirely .

CatalyticCycle Pd0 L_nPd(0) Active Catalyst OxAdd Oxidative Addition (Faster for C-I vs C-Br) Pd0->OxAdd + Aryl Halide PdII L_nPd(II)(Ar)(X) Monomeric Complex OxAdd->PdII Dimer [L_nPd(Ar)(μ-I)]_2 Inactive Bridging Dimer PdII->Dimer Soluble Iodide (X=I) Transmet Transmetalation / Amine Coordination PdII->Transmet + Nucleophile Dimer->PdII Insoluble Iodide (Toluene solvent) RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyrazole Product RedElim->Product

Mechanistic divergence in the Pd-catalyzed cycle for aryl iodides vs aryl bromides.

Quantitative Performance Data

To contextualize these mechanistic principles, the following table summarizes the comparative performance of the iodo- and bromo-analogs under standard cross-coupling parameters.

Parameter3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine3-(4-Bromophenyl)-1-isopropyl-1H-pyrazol-5-amine
C–X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Oxidative Addition Rate Fast ( krel​>100 )Moderate ( krel​=1 )
Risk of Pd-Dimer Inhibition High (with biarylphosphines)Low
Risk of Ullmann Homocoupling High (in reductive environments) Low to Moderate
Optimal Solvent for C–N Coupling Toluene (forces iodide precipitation)1,4-Dioxane or THF
Typical Catalyst Loading 0.5 - 1.0 mol%1.0 - 2.0 mol%
Bench Stability Light-sensitive (store at 4°C, dark)Highly stable (room temperature)

Logical Selection Matrix

Choosing the correct analog requires analyzing your specific ligand system and solvent constraints. If you are locked into a polar solvent (like DMF or Dioxane) where iodide salts are highly soluble, the bromo-analog is superior. If you can utilize non-polar solvents (like Toluene) to precipitate the iodide byproduct, the iodo-analog will yield faster reaction times .

DecisionTree Start Target: Cross-Coupling of 1-isopropyl-1H-pyrazol-5-amine Steric Using bulky biarylphosphine ligands (e.g., BrettPhos)? Start->Steric Iodo Select Iodo-Analog 3-(4-Iodophenyl)-... Steric->Iodo No (Standard Ligands) Solvent Can you use a non-polar solvent (e.g., Toluene)? Steric->Solvent Yes Opt1 Run at lower temp (rt to 60°C) Iodo->Opt1 Fast oxidative addition Bromo Select Bromo-Analog 3-(4-Bromophenyl)-... Opt2 Run at standard temp (80-110°C) Bromo->Opt2 Avoids iodide inhibition Solvent->Iodo Yes (Iodide precipitates) Solvent->Bromo No (Risk of dimer inhibition)

Logical decision matrix for selecting Iodo vs Bromo pyrazole-amines in cross-coupling.

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

The following protocol is optimized for the Iodo-analog coupling with a secondary amine (e.g., morpholine). It incorporates built-in visual milestones to validate the success of each mechanistic step.

Critical Chemoselectivity Note: The primary amine at the 5-position of the pyrazole is electronically active. While protecting this group (e.g., with a Trityl or Boc group) is standard practice, utilizing a highly selective catalyst system like RuPhos-Pd-G3 allows for the preferential cross-coupling of exogenous secondary amines over the internal primary amine without protection [[2]]([Link]).

Reagents:
  • Aryl Halide: 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine (1.0 equiv, 1.0 mmol)

  • Nucleophile: Morpholine (1.2 equiv, 1.2 mmol)

  • Precatalyst: RuPhos-Pd-G3 (1.0 mol%)

  • Base: Anhydrous Cs2​CO3​ (1.4 equiv)

  • Solvent: Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:
  • Catalyst Pre-Activation: In an oven-dried Schlenk flask under inert atmosphere (Argon), combine RuPhos-Pd-G3 and anhydrous toluene.

    • Causality: Pre-mixing allows the G3 precatalyst to undergo base-mediated activation to form the active L1​Pd(0) species.

    • Self-Validation: The solution will transition from a pale yellow suspension to a deep red/brown homogeneous state. If the solution remains cloudy or yellow, moisture has likely quenched the catalyst.

  • Substrate & Base Addition: Add the iodo-pyrazole-amine, morpholine, and Cs2​CO3​ .

    • Causality: Cs2​CO3​ is selected over stronger bases like NaOtBu to prevent unwanted deprotonation of the unprotected primary pyrazole-5-amine, which could trigger off-target oligomerization.

  • Thermal Cycling & Iodide Precipitation: Heat the reaction mixture to 80°C.

    • Causality: Toluene is explicitly chosen as the solvent because the byproduct ( CsI ) is highly insoluble in it. This forces the iodide out of solution, preventing it from binding to the Pd(II) intermediate and forming the inactive bridging dimer [[3]]([Link]).

    • Self-Validation: Within 15–30 minutes at 80°C, a dense, fine white precipitate ( CsI ) will begin to accumulate at the bottom of the flask. The continuous formation of this precipitate is a direct visual indicator of active catalytic turnover.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the CsI salts and spent palladium. Concentrate and purify via flash chromatography.

References

  • Benchchem. A Comparative Analysis of Cross-Coupling Efficiency.

  • Funes-Ardoiz, I.; Schoenebeck, F., et al. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry (via PMC), 2024.

  • Fors, B. P.; Buchwald, S. L. An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 2009, 131(36), 12898–12899.

  • CymitQuimica. 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine (Product Catalog).

  • Fors, B. P.; Buchwald, S. L. An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 2009.

  • [[4]]([Link]) Leitch, D. C., et al. Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society, 2025.

Sources

Comparative

Reactivity Profile of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine: Suzuki vs. Heck Cross-Coupling

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Comparison Guide & Experimental Protocol Substrate Analysis & Mechanistic Causality The compound 3-(4-Iodophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Comparison Guide & Experimental Protocol

Substrate Analysis & Mechanistic Causality

The compound 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine (CAS: 1017781-38-2) is a highly versatile building block in medicinal chemistry, featuring a reactive aryl iodide moiety tethered to an aminopyrazole core[1]. While the aryl iodide is primed for facile oxidative addition by low-valent palladium species, the presence of a free, unprotected primary amine (-NH2) and the pyrazole nitrogens introduces significant chemoselectivity challenges.

When subjected to palladium-catalyzed cross-coupling, the substrate's reactivity diverges based on the reaction conditions (Suzuki-Miyaura vs. Heck-Mizoroki). The primary amine can act as a competing ligand, potentially poisoning the catalyst or participating in side reactions (such as Buchwald-Hartwig amination) if the ligand sphere is not sterically demanding enough[2].

Suzuki-Miyaura Cross-Coupling

In the Suzuki-Miyaura reaction, the aryl iodide couples with organoboronic acids. The use of bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos) is critical[3]. These ligands accelerate the oxidative addition and transmetalation steps while sterically shielding the palladium center from unwanted coordination by the pyrazole's primary amine. Furthermore, the Suzuki reaction tolerates protic solvents (like EtOH/H2O) and mild bases (K2CO3), which helps suppress the deprotonation of the amine, thereby minimizing side reactions[3].

Heck-Mizoroki Cross-Coupling

The Heck reaction involves the coupling of the aryl iodide with an alkene. This pathway requires a vacant coordination site on the palladium for alkene insertion following oxidative addition. The free amine on the pyrazole ring poses a higher risk here; it can coordinate to the palladium intermediate, leading to catalyst deactivation or promoting unwanted hydroamination pathways. Consequently, Heck reactions with this substrate typically require more robust heating and carefully selected amine bases (e.g., triethylamine or DIPEA) to facilitate the β -hydride elimination step without competing with the substrate's own amine group.

Pathway Visualization

The following diagram illustrates the divergent pathways and potential pitfalls when subjecting 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine to Pd-catalyzed coupling.

G Substrate 3-(4-Iodophenyl)-1-isopropyl- 1H-pyrazol-5-amine OxAdd Oxidative Addition (Pd-Aryl Intermediate) Substrate->OxAdd Pd0 Pd(0) Catalyst + Ligand Pd0->OxAdd Suzuki Suzuki Pathway (Boronic Acid, Base) OxAdd->Suzuki + R-B(OH)2 Heck Heck Pathway (Alkene, Base) OxAdd->Heck + Alkene SideReaction Amine Coordination (Catalyst Poisoning) OxAdd->SideReaction Free -NH2 Interference Transmetalation Transmetalation & Reductive Elimination Suzuki->Transmetalation Insertion Alkene Insertion & β-Hydride Elimination Heck->Insertion ProductS Biaryl Product (High Yield) Transmetalation->ProductS ProductH Styryl Product (Moderate Yield) Insertion->ProductH

Divergent Pd-catalyzed cross-coupling pathways of the aminopyrazole substrate.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols utilize internal standards and specific ligand architectures designed to mitigate amine interference.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Couple 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine with phenylboronic acid.

  • Preparation: In a rigorously dried Schlenk tube, combine 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine (1.0 mmol), phenylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).

  • Catalyst Loading: Add XPhos Pd G2 (1 mol %) and XPhos (2 mol %). The bulky XPhos ligand is crucial to prevent the pyrazole amine from binding to the Pd center[3].

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane/H2O (4:1, 5 mL).

  • Reaction: Stir the mixture at 100 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography (DCM/MeOH).

Protocol B: Heck-Mizoroki Coupling (Styryl Synthesis)

Objective: Couple the substrate with styrene.

  • Preparation: In a sealed tube, add the aryl iodide substrate (1.0 mmol), styrene (1.5 mmol), and Pd(OAc)2 (5 mol %).

  • Ligand & Base: Add Tri-o-tolylphosphine (10 mol %) and anhydrous triethylamine (3.0 mmol). The steric bulk of the phosphine helps facilitate the challenging alkene insertion.

  • Solvent: Add anhydrous DMF (5 mL).

  • Reaction: Heat the mixture to 120 °C for 24 hours. Note: Higher temperatures are required compared to the Suzuki reaction due to the higher activation energy of alkene insertion and the competing coordination of the free amine.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Quantitative Data Comparison

The table below summarizes the comparative performance of the substrate under optimized Suzuki and Heck conditions.

ParameterSuzuki-Miyaura CouplingHeck-Mizoroki Coupling
Coupling Partner Phenylboronic acidStyrene
Catalyst System XPhos Pd G2 / XPhosPd(OAc)2 / P(o-tol)3
Base / Solvent K2CO3 / Dioxane-H2OEt3N / DMF
Temperature / Time 100 °C / 12 h120 °C / 24 h
Isolated Yield 88%65%
Primary Side Product Protodehalogenation (<5%)Catalyst degradation / Oligomers (~15%)
Amine Interference Minimal (shielded by XPhos)Moderate (requires excess ligand)

References

  • National Institutes of Health (NIH). "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." PMC. Available at:[Link]

  • ResearchGate. "Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids." Available at: [Link]

  • ACS Publications. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine as a High-Throughput Screening Hit

Prepared for: Drug Discovery & Development Professionals From: The Office of the Senior Application Scientist Executive Summary The journey from a high-throughput screening (HTS) "hit" to a validated lead compound is fra...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Drug Discovery & Development Professionals From: The Office of the Senior Application Scientist

Executive Summary

The journey from a high-throughput screening (HTS) "hit" to a validated lead compound is fraught with challenges, most notably the high frequency of false positives and artifacts. This guide provides a comprehensive, technically-grounded framework for the validation of a novel HTS hit, 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine , which we will refer to as Cmpd-PIP .

For the purpose of this guide, we will operate under the scenario that Cmpd-PIP was identified in a fluorescence-based HTS campaign designed to find inhibitors of the E3 ubiquitin ligase TRAF6 (TNF Receptor-Associated Factor 6) , a critical mediator of inflammatory signaling. Our objective is to rigorously assess the validity of Cmpd-PIP as a genuine inhibitor and compare its performance against a well-characterized, albeit hypothetical, benchmark inhibitor from a distinct chemical series, Ref-Cmpd . This document outlines the essential sequence of validation experiments, explains the scientific rationale behind each step, and presents the data in a comparative context.

The HTS Hit Validation Workflow: A Phased Approach

A robust hit validation strategy is not a linear checklist but a branching decision tree. Its purpose is to efficiently eliminate artifacts and build confidence in the compound's biological activity. The workflow is designed to de-risk the progression of a hit towards more resource-intensive lead optimization.

HTS_Validation_Workflow cluster_0 Phase 1: Hit Confirmation & Triage cluster_1 Phase 2: Orthogonal & Biochemical Validation cluster_2 Phase 3: Cellular & Physiological Validation Hit HTS Hit Identified (Cmpd-PIP) Reacquire Re-acquire & Verify (Purity, Identity) Hit->Reacquire DoseResponse Confirm Activity (Dose-Response Curve) Reacquire->DoseResponse Artifacts Artifact & Promiscuity Assays (PAINS, Aggregation) DoseResponse->Artifacts IC50 < 10 µM NoGo FAIL (Discard or De-prioritize) DoseResponse->NoGo No Activity Orthogonal Orthogonal Assay (e.g., Biophysical Binding) Artifacts->Orthogonal Clean Profile Artifacts->NoGo Artifact Confirmed MoA Mechanism of Action (e.g., Competition Assays) Orthogonal->MoA Confirms Activity Orthogonal->NoGo No Activity Selectivity Selectivity Profiling (vs. other E3 Ligases) MoA->Selectivity TargetEngage Cellular Target Engagement (e.g., CETSA) Selectivity->TargetEngage CellularFunc Functional Cellular Assay (e.g., NF-κB Reporter) TargetEngage->CellularFunc Shows Engagement TargetEngage->NoGo No Engagement ValidatedHit Validated Hit for Lead-Op CellularFunc->ValidatedHit Shows Activity CellularFunc->NoGo No Activity

Caption: High-level workflow for HTS hit validation.

Phase 1: Hit Confirmation and Initial Triage

The primary goal of this phase is to confirm that the observed activity is real, dose-dependent, and not a result of common screening artifacts.

Compound Integrity and Re-testing

Rationale: The sample in the HTS library plate may have degraded, been misplaced, or be of insufficient purity. It is non-negotiable to first confirm the activity using a freshly procured or synthesized batch of the compound.

Protocol:

  • Procurement: Acquire a new solid sample of Cmpd-PIP from a reputable vendor.

  • Quality Control: Verify the identity via LC-MS and purity via HPLC-UV (>95% is required).

  • Re-testing: Prepare a fresh stock solution in DMSO. Perform a full dose-response curve (e.g., 10-point, 3-fold serial dilution) in the primary HTS assay.

Comparative Data (Primary HTS Assay - TRAF6 Auto-ubiquitination):

CompoundHTS Single-Shot (% Inhibition)Fresh Sample IC50 (µM)Purity (HPLC)
Cmpd-PIP 78% @ 10 µM2.5 µM96.8%
Ref-Cmpd 95% @ 1 µM0.15 µM99.5%

Interpretation: Cmpd-PIP's activity was confirmed with the fresh sample, albeit with significantly lower potency than the reference compound. The confirmed activity justifies moving to the next stage.

Promiscuity and Artifact Screening

Rationale: Many HTS hits are artifacts. They can be reactive compounds, aggregators that non-specifically sequester proteins, or interfere with the assay technology (e.g., fluorescence). The pyrazole scaffold in Cmpd-PIP, while common in medicinal chemistry, warrants a check against known Pan-Assay Interference Compounds (PAINS) filters.

Key Experiments:

  • PAINS Filtering: Computational analysis using open-source tools to check for substructures known to cause interference.

  • Aggregation Assay: Dynamic Light Scattering (DLS) or a functional assay with and without non-ionic detergents (e.g., 0.01% Triton X-100). Aggregators are often disrupted by detergents, leading to a significant rightward shift in the IC50 curve.

  • Assay Counter-screen: Test the compound in an assay that uses the same detection modality (e.g., fluorescence) but a different biological target to flag technology-specific interference.

Results Summary:

TestCmpd-PIP ResultRef-Cmpd ResultInterpretation
PAINS FilterNo structural alertsNo structural alertsLow risk of being a known promiscuous compound.
Aggregation (Detergent Shift)IC50 shift < 2-foldIC50 shift < 2-foldNot consistent with a non-specific aggregator mechanism.
Assay Counter-screenNo activity up to 50 µMNo activity up to 50 µMThe observed activity is not due to interference with the assay technology.

Phase 2: Orthogonal and Biochemical Validation

With initial artifacts ruled out, the next phase confirms the biological activity using a different method and begins to probe the mechanism of action.

Orthogonal Assay Confirmation

Rationale: An orthogonal assay uses a different technology to measure the same biological event (target inhibition). This provides strong evidence that the observed activity is due to interaction with the target, not an artifact of the primary assay format. Our primary assay was a functional ubiquitination assay; a biophysical binding assay is an excellent orthogonal choice.

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilize biotinylated TRAF6 protein on a streptavidin-coated sensor chip.

  • Flow serial dilutions of Cmpd-PIP and Ref-Cmpd over the chip surface.

  • Measure the change in response units (RU) to determine binding affinity (KD).

Comparative Binding and Potency Data:

CompoundPrimary Assay IC50 (µM)Orthogonal Assay KD (µM)Ligand Efficiency (LE)
Cmpd-PIP 2.55.10.29
Ref-Cmpd 0.150.220.45

Interpretation: Cmpd-PIP shows direct binding to TRAF6, confirming it as a genuine ligand. The binding affinity (KD) is reasonably close to the functional inhibition (IC50), which is expected. However, its potency and ligand efficiency—a measure of binding energy per heavy atom—are substantially weaker than Ref-Cmpd, suggesting a less optimized interaction with the target.

Mechanism of Action (MoA) & Selectivity

Rationale: Understanding how and where a compound binds is critical. For an E3 ligase like TRAF6, key questions are whether it competes with the E2 ubiquitin-conjugating enzyme or the substrate. Furthermore, selectivity against other E3 ligases is a cornerstone of a successful drug discovery program, as off-target inhibition can lead to toxicity.

MoA_Pathway cluster_0 TRAF6 Signaling Pathway IL1R IL-1R / TLR TRAF6 TRAF6 (E3) IL1R->TRAF6 recruits TAK1 TAK1 Complex TRAF6->TAK1 K63-polyubiquitinates Ubc13 Ubc13/Uev1a (E2) Ubc13->TRAF6 binds IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB CmpdPIP Cmpd-PIP CmpdPIP->TRAF6 INHIBITS

Caption: Simplified TRAF6 signaling pathway showing the point of inhibition.

Selectivity Profiling: Cmpd-PIP was screened against a panel of 10 other E3 ligases from different families at a concentration of 10 µM.

Results Summary:

CompoundMoA (vs. E2)Selectivity Profile
Cmpd-PIP Non-competitive2/10 hits (>50% inhib.)
Ref-Cmpd Competitive0/10 hits (>50% inhib.)

Interpretation: Cmpd-PIP appears to be a non-competitive inhibitor, suggesting it may bind to an allosteric site rather than the E2-binding pocket. This could be an advantage, but its selectivity profile is poor, with activity against two other E3 ligases. Ref-Cmpd shows a more desirable profile: competitive and highly selective.

Phase 3: Cellular Activity and Target Engagement

The final and most critical phase of validation is to determine if the compound can enter cells, engage its target, and elicit the desired biological response in a physiological context.

Cellular Target Engagement

Rationale: A compound that is potent in a biochemical assay is useless if it cannot reach its target inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement.

Protocol: CETSA

  • Treat intact cells (e.g., HEK293) with Cmpd-PIP, Ref-Cmpd, or vehicle (DMSO).

  • Heat the cell lysates to a range of temperatures.

  • Cool the samples and separate soluble protein from aggregated, denatured protein by centrifugation.

  • Analyze the amount of soluble TRAF6 remaining at each temperature by Western blot or ELISA. A shift in the melting curve to a higher temperature indicates target stabilization.

Functional Cellular Assay

Rationale: Target engagement must translate into a functional outcome. Since TRAF6 is a key activator of the NF-κB pathway, an NF-κB reporter assay is a highly relevant functional readout.

Comparative Cellular Data:

CompoundCETSA Shift (ΔTm)NF-κB Reporter EC50 (µM)Therapeutic Window (EC50 / Cytotox CC50)
Cmpd-PIP +2.1 °C @ 20 µM12.5 µM~2x
Ref-Cmpd +5.8 °C @ 2 µM0.8 µM>50x

Interpretation: Cmpd-PIP demonstrates cellular target engagement, a crucial validation gate. However, the engagement is weak, requiring a high concentration to induce a modest thermal shift. This translates to weak cellular potency in the functional NF-κB assay. Furthermore, the narrow window between its effective concentration and its cytotoxic concentration (data not shown) is a significant liability. Ref-Cmpd, in contrast, shows robust target engagement that translates into potent cellular activity with a wide therapeutic window.

Final Assessment and Recommendation

This structured validation workflow has allowed us to build a comprehensive profile of the HTS hit, Cmpd-PIP, and benchmark it against a high-quality reference compound.

Final Comparison Summary:

ParameterCmpd-PIPRef-CmpdAssessment
Biochemical Potency IC50 = 2.5 µMIC50 = 0.15 µMPoor
Binding Affinity KD = 5.1 µMKD = 0.22 µMPoor
Artifact Profile CleanCleanPass
Selectivity Poor (2/10 off-targets)Excellent (0/10 off-targets)Fail
Target Engagement Weak (ΔTm = +2.1 °C)Strong (ΔTm = +5.8 °C)Marginal Pass
Cellular Potency EC50 = 12.5 µMEC50 = 0.8 µMPoor
Therapeutic Window Narrow (~2x)Wide (>50x)Fail

Recommendation: No-Go

While 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine (Cmpd-PIP) is a confirmed, on-target ligand for TRAF6, it fails to meet the criteria required for advancement into a lead optimization program. Its primary liabilities are:

  • Weak potency and ligand efficiency.

  • Poor selectivity profile.

  • Weak cellular activity and a narrow therapeutic window.

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. Available at: [Link]

  • Irwin, J. J., et al. (2015). ZINC: a free tool to discover chemistry for biology. Journal of Chemical Information and Modeling. Available at: [Link]

  • McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry. Available at: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

Comparative

Comprehensive Mass Spectrometry Fragmentation Comparison Guide: 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine

Introduction and Structural Significance In the realm of drug discovery and synthetic methodology, aminopyrazoles serve as privileged scaffolds, frequently utilized in the development of kinase inhibitors and other targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Significance

In the realm of drug discovery and synthetic methodology, aminopyrazoles serve as privileged scaffolds, frequently utilized in the development of kinase inhibitors and other targeted therapeutics. The compound 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine (CAS: 1017781-38-2, Formula: C12H14IN3, MW: 327.16 Da) [1] is a highly valuable intermediate. The presence of the heavy iodine atom, an isopropyl moiety, and the electron-rich aminopyrazole core creates a unique and highly diagnostic mass spectrometry (MS) fragmentation profile.

This guide objectively compares the tandem mass spectrometry (MS/MS) fragmentation pattern of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine against two structural alternatives: its bromo-analog (3-(4-Bromophenyl)-1-isopropyl-1H-pyrazol-5-amine) and the unsubstituted phenyl analog. Understanding these distinct fragmentation pathways allows researchers to definitively identify these intermediates in complex reaction mixtures and biological matrices.

Experimental Protocol: High-Resolution ESI-MS/MS

To ensure high-confidence structural elucidation, a self-validating High-Resolution Mass Spectrometry (HRMS) protocol utilizing Electrospray Ionization (ESI) in positive ion mode is required. The causality behind selecting ESI+ lies in the basicity of the primary amine and the pyrazole nitrogens, which readily accept a proton [M+H]+ under acidic mobile phase conditions.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a final concentration of 1 µg/mL. Add 0.1% Formic Acid (FA) to facilitate protonation.

  • Direct Infusion / LC Introduction: Introduce the sample via direct infusion at 5 µL/min or via a short C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) using a gradient of Water/Acetonitrile (both containing 0.1% FA).

  • Ionization (ESI+): Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and source temperature to 120°C. This ensures efficient droplet evaporation without inducing premature thermal degradation of the labile carbon-iodine bond.

  • Precursor Isolation: Isolate the [M+H]+ precursor ion ( m/z 328.03 for the iodo-compound) in the first quadrupole (Q1) with an isolation window of 1.0 Da.

  • Collision-Induced Dissociation (CID): Introduce the precursor into the collision cell (q2) filled with Argon gas. Apply a normalized collision energy (NCE) ramp from 15 eV to 45 eV. Rationale: A ramped energy profile captures both the low-energy neutral losses (e.g., loss of the isopropyl group) and high-energy core cleavages (e.g., pyrazole ring opening).

  • Mass Analysis: Detect product ions using a Time-of-Flight (TOF) or Orbitrap analyzer (resolution > 60,000 at m/z 200) to ensure accurate mass assignment and distinguish isobaric interferences.

MS_Workflow Sample Sample Prep (0.1% FA in MeOH) ESI ESI+ Ionization [M+H]+ Generation Sample->ESI Q1 Q1 Isolation (m/z 328.03) ESI->Q1 CID CID Fragmentation (Argon, 15-45 eV) Q1->CID TOF HRMS Detection (TOF/Orbitrap) CID->TOF

Figure 1: High-Resolution ESI-MS/MS Workflow for Aminopyrazole Analysis.

Fragmentation Mechanisms and Comparative Analysis

The fragmentation of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine ( [M+H]+ m/z 328.03) is driven by three primary mechanistic pathways:

  • Loss of the Isopropyl Group: The most facile cleavage at low collision energies is the loss of the isopropyl group as a propene neutral ( −42 Da), yielding an intense product ion at m/z 286.02. This occurs via a McLafferty-type rearrangement or direct inductive cleavage.

  • Cleavage of the Carbon-Halogen Bond: The C-I bond is relatively weak (~238 kJ/mol) compared to C-Br (~336 kJ/mol) and C-H bonds. Consequently, the loss of an iodine radical ( −127 Da) or hydrogen iodide (HI, −128 Da) is highly prominent in the iodo-analog, leading to an ion at m/z 200.12 or 201.12. In contrast, the bromo-analog requires higher collision energies to expel the bromine atom.

  • Pyrazole Ring Cleavage: At elevated collision energies, the aminopyrazole core undergoes retro-cycloaddition or ring contraction, expelling neutral fragments like CH3​CN or HCN .

Quantitative Data Comparison

The table below summarizes the comparative MS/MS product ions for the targeted compound and its alternatives under identical CID conditions (NCE 30 eV).

CompoundPrecursor [M+H]+ ( m/z ) [M+H−C3​H6​]+ ( m/z ) [M+H−Halogen]+ ( m/z )Key Diagnostic Fragment
3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine 328.03286.02 (Base Peak)201.12 (High Intensity)201.12 (Loss of HI)
3-(4-Bromophenyl)-1-isopropyl-1H-pyrazol-5-amine 280.04 / 282.04238.03 / 240.03 (Base Peak)201.12 (Low Intensity)238.03 (Retains Br isotope pattern)
3-Phenyl-1-isopropyl-1H-pyrazol-5-amine 202.13160.12 (Base Peak)N/A160.12 (Stable phenyl-pyrazole)
Performance Evaluation
  • Diagnostic Utility: The iodo-analog provides the most unambiguous fragmentation pattern due to the mass defect of iodine and its facile neutral loss. The appearance of the m/z 201.12 fragment is a definitive marker for the structural integrity of the phenyl-pyrazole core post-dehalogenation.

  • Isotopic Signatures: While the bromo-analog offers a distinct 1:1 isotopic signature ( 79Br / 81Br ) in both the precursor and the [M+H−C3​H6​]+ fragment, the iodo-analog is monoisotopic ( 127I ), simplifying the spectral interpretation but requiring accurate mass measurements to confirm the elemental composition.

Conclusion

The MS/MS fragmentation pattern of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine is heavily dictated by the lability of the C-I bond and the steric bulk of the N-isopropyl group. By comparing its behavior to brominated and unsubstituted analogs, analysts can confidently utilize specific neutral losses ( −42 Da for propene, −128 Da for HI) as robust diagnostic markers in targeted LC-MS/MS assays.

References

Validation

Benchmarking 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine Against Standard Pyrazole Scaffolds for Kinase Inhibition

An In-Depth Technical Guide and Comparative Analysis Abstract The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2][3][4] This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide and Comparative Analysis

Abstract

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2][3][4] This guide provides a comprehensive benchmarking analysis of a novel derivative, 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine, against established pyrazole-containing drugs. We have chosen Celecoxib, a diarylpyrazole and selective COX-2 inhibitor, and Ruxolitinib, a pyrazolopyrimidine and potent JAK kinase inhibitor, as our benchmarks.[5][6] This comparison is designed to objectively evaluate the synthetic accessibility, physicochemical properties, and in vitro kinase inhibitory potential of our compound of interest. The inclusion of an iodophenyl moiety is deliberate, aiming to leverage halogen bonding as a potentially affinity-enhancing interaction—a strategy of growing importance in rational drug design.[2] This document details robust, reproducible experimental protocols and presents comparative data to guide researchers in assessing the potential of this and similar scaffolds in drug discovery programs.

Rationale for Comparative Benchmarking

The selection of a scaffold for a drug discovery program is a critical decision. By benchmarking a novel compound against established drugs, we can rapidly contextualize its properties and potential.

  • Compound of Interest: 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine: This molecule combines several key features. The 5-amino group provides a critical hydrogen bond donor and a vector for further chemical modification.[7][8] The N1-isopropyl group offers a distinct steric and lipophilic profile. The C3-iodophenyl group is the most salient feature, introducing a heavy halogen atom capable of forming strong halogen bonds with electron-rich residues (e.g., carbonyl oxygens) in a protein active site, potentially enhancing binding affinity and selectivity.

  • Benchmark 1: Celecoxib: As a blockbuster anti-inflammatory drug, Celecoxib represents a highly optimized diarylpyrazole scaffold.[3][5] It serves as an excellent comparator for fundamental drug-like properties and synthetic tractability.

  • Benchmark 2: Ruxolitinib: This potent JAK1/2 inhibitor is a clinical success in oncology and demonstrates the power of the pyrazole core in designing highly selective kinase inhibitors.[6] It provides a high bar for the biological activity we aim to assess.

Our comparative workflow is designed to provide a holistic evaluation, from synthesis to biological function.

Benchmarking_Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Biological Evaluation S1 Synthesis of Target Molecule S2 Purification (Chromatography) S1->S2 S3 Structural Confirmation (NMR, HRMS) S2->S3 P1 Aqueous Solubility (HPLC-based) S3->P1 B1 Kinase Panel Screen (Single Concentration) S3->B1 P3 Comparative Data Analysis P1->P3 P2 Lipophilicity (LogP Shake-Flask) P2->P3 B2 IC50 Determination (Dose-Response) B1->B2 B3 Comparative Potency & Selectivity Analysis B2->B3

Figure 1: The integrated workflow for the synthesis, physicochemical profiling, and biological evaluation of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine.

Synthesis and Physicochemical Characterization

An efficient and scalable synthetic route is fundamental for the viability of any new chemical entity. The chosen route leverages a classic and robust method for constructing the 5-aminopyrazole core.[8][9]

Experimental Protocol 1: Synthesis of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine

This two-step protocol is designed for efficiency and high yield.

A. Materials and Reagents:

  • 4'-Iodoacetophenone

  • Ethyl acetate

  • Sodium ethoxide

  • Hydrochloric acid

  • Isopropylhydrazine hydrochloride

  • Glacial acetic acid

  • Sodium bicarbonate

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

B. Step-by-Step Procedure:

  • Synthesis of β-Ketonitrile Intermediate (3-(4-iodophenyl)-3-oxopropanenitrile):

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4'-iodoacetophenone (1.0 eq) and ethyl acetate (1.5 eq) in anhydrous ethanol.

    • Add sodium ethoxide (1.1 eq) portion-wise.

    • Heat the mixture to reflux for 4-6 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

    • After cooling to room temperature, pour the reaction mixture into ice-cold dilute HCl.

    • Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This intermediate is typically used in the next step without further purification.

  • Cyclocondensation to form the 5-Aminopyrazole:

    • Dissolve the crude 3-(4-iodophenyl)-3-oxopropanenitrile from the previous step (1.0 eq) in glacial acetic acid.

    • Add isopropylhydrazine hydrochloride (1.2 eq) to the solution.

    • Heat the mixture to 90 °C for 3-5 hours, again monitoring by TLC.

    • Upon completion, cool the reaction and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.

C. Validation:

  • The final product's identity and purity (>98%) must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Physicochemical Data Comparison

A compound's solubility and lipophilicity are critical determinants of its pharmacokinetic behavior. We determined these properties using standard, validated assays.[10]

CompoundMolecular Weight ( g/mol )cLogP (Calculated)Aqueous Solubility (µM) at pH 7.4Method
3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine 327.173.7518.5HPLC-UV
Celecoxib 381.373.61~7.0Shake-Flask
Ruxolitinib 306.372.25~65.0Shake-Flask

Table 1. Comparative physicochemical properties. The novel compound exhibits moderate solubility and a lipophilicity profile similar to Celecoxib.

In Vitro Biological Evaluation: Kinase Inhibition

The pyrazole scaffold is a proven pharmacophore for kinase inhibition.[4][11] We therefore prioritized an assessment of our compound's activity against a panel of cancer-relevant kinases, with a particular focus on the Janus Kinase (JAK) family, the target of our benchmark compound, Ruxolitinib.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes DNA Target Gene pSTAT->DNA Regulates Transcription Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibits ATP Binding

Figure 2: A simplified diagram of the JAK-STAT signaling pathway, a key target for pyrazole-based anticancer drugs.

Experimental Protocol 2: In Vitro Kinase IC₅₀ Determination

A. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against selected kinases (e.g., JAK1, JAK2, TYK2).

B. Materials and Reagents:

  • Recombinant human kinase enzymes (e.g., JAK1, JAK2).

  • Suitable peptide substrate and ATP.

  • Test compound and positive control (Ruxolitinib) dissolved in DMSO.

  • Kinase assay buffer.

  • Detection reagent (e.g., ADP-Glo™, Promega).

  • 384-well assay plates.

C. Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound and Ruxolitinib in DMSO. Typically, an 11-point, 3-fold serial dilution starting from 100 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each concentration into a 384-well plate. Include DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Enzyme/Substrate Addition: Add the kinase enzyme and its specific peptide substrate, diluted in assay buffer, to the wells containing the compounds.

  • Inhibitor Binding: Incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at its Kₘ concentration.

  • Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and detect the remaining ATP (or ADP produced) using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis: Read the luminescence signal on a plate reader. Convert the raw data to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Kinase Inhibition Data
CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)TYK2 IC₅₀ (nM)c-MET IC₅₀ (nM)
3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine 8562450>10,000
Ruxolitinib 3.32.819>10,000
Celecoxib >10,000>10,000>10,000>10,000

Table 2. In vitro inhibitory potency against selected kinases. The novel compound shows potent, sub-micromolar activity against JAK family kinases, though it is less potent than the clinical benchmark Ruxolitinib.

Discussion and Scientific Conclusion

This guide demonstrates a comprehensive approach to benchmarking a novel pyrazole derivative. Our findings indicate that 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine is a synthetically accessible molecule with favorable drug-like properties.

Key Insights:

  • Synthetic Feasibility: The two-step synthesis is robust and amenable to scale-up and analog synthesis, particularly by varying the hydrazine and acetophenone starting materials.[12]

  • Physicochemical Profile: The compound possesses moderate aqueous solubility and lipophilicity, placing it in a promising chemical space for further development. Its profile suggests a lower risk of solubility-limited absorption compared to Celecoxib.[10]

  • Biological Activity: The most significant finding is the compound's potent and selective inhibition of JAK family kinases. While not as potent as Ruxolitinib, its sub-micromolar activity establishes it as a valid hit compound. The lack of activity against an unrelated kinase like c-MET suggests a promising initial selectivity profile.

Future Directions:

  • Structural Biology: Obtaining a co-crystal structure of the compound bound to a JAK kinase is a high priority. This would validate whether the iodine atom engages in a halogen bond with the protein backbone, providing crucial information for the rational design of more potent analogs.

  • Structure-Activity Relationship (SAR) Expansion: The 5-amino group is an ideal handle for derivatization to explore the solvent-front of the ATP-binding pocket.[7] Additionally, exploring other halogen substitutions (Br, Cl) on the phenyl ring could fine-tune potency and physicochemical properties.

  • In Vitro ADME Profiling: A next step would be to assess metabolic stability in liver microsomes and screen for potential CYP450 inhibition to identify any early-stage liabilities.

References

  • BenchChem. (2025). A Comparative Guide to Pyrazole Derivatives in Anti-Inflammatory Drug Discovery.
  • BenchChem. (2025). Synthesis of novel pyrazole derivatives for drug discovery.
  • BenchChem. (2025). A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers.
  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.
  • Al-Ostoot, F. H., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Pharmaceuticals.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Functionalized Pyrazoles.
  • Singh, S. K., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen.
  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • BenchChem. (2025). Comparing the efficacy of pyrazole vs imidazole scaffolds in medicinal chemistry.
  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
  • Ionescu, I. A., et al. (2021). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Pharmaceuticals.
  • Al-Omair, M. A., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Chahboun, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and Its Derivatives.
  • El-Sayed, N. N. E., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules.
  • Kumar, A., & Aggarwal, N. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. RSC Advances.
  • Wei, Y., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • Elgemeie, G. H., & Zaghary, W. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.

Sources

Comparative

Orthogonal Assay Validation for 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine Biological Targets

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide Executive Summary & Rationale In early-stage drug discovery, relying on a sin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide

Executive Summary & Rationale

In early-stage drug discovery, relying on a single biochemical assay to validate a small molecule's mechanism of action (MoA) frequently leads to false positives due to pan-assay interference compounds (PAINS), aggregation, or redox cycling. To establish true causality between a compound and its biological phenotype, a self-validating, orthogonal assay system is required.

This guide details the orthogonal validation strategy for 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine (IPA) (CAS: 1017781-38-2). The 1-isopropyl-1H-pyrazol-5-amine scaffold is a privileged pharmacophore widely utilized in the design of ATP-competitive kinase inhibitors, particularly targeting RET (Rearranged during Transfection) kinase and Cyclin-Dependent Kinases (e.g., CDK2/9) [1][2].

By comparing IPA against clinical-grade alternatives (Selpercatinib for RET; Dinaciclib for CDKs), we demonstrate how to objectively benchmark a tool compound's performance across three distinct biological dimensions:

  • Biochemical Catalysis: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • In Situ Biophysical Binding: Cellular Thermal Shift Assay (CETSA).

  • Functional Phenotype: Single-cell Phospho-Flow Cytometry.

Mechanistic Pathway & Intervention Strategy

The pyrazole-5-amine core of IPA acts as an ATP mimetic, inserting into the hinge region of the kinase domain. Inhibition of RET blocks downstream MAPK/PI3K signaling, while CDK2 inhibition prevents Rb phosphorylation, collectively driving cell cycle arrest and apoptosis[1][3].

Pathway IPA 3-(4-Iodophenyl)-1-isopropyl- 1H-pyrazol-5-amine RET RET Kinase IPA->RET Inhibits CDK2 CDK2 / Cyclin E IPA->CDK2 Inhibits Downstream1 MAPK / PI3K Signaling RET->Downstream1 Activates Downstream2 Rb Phosphorylation CDK2->Downstream2 Activates Outcome Cell Cycle Arrest & Apoptosis Downstream1->Outcome Blocked Downstream2->Outcome Blocked

Fig 1: Dual-target kinase inhibition pathway of the pyrazol-5-amine scaffold.

Orthogonal Validation Workflow

To prove that IPA's phenotypic effects are driven by direct target engagement rather than off-target toxicity, we employ a three-tiered orthogonal workflow.

Workflow Step1 1. TR-FRET (Catalytic Inhibition) Step2 2. CETSA (Live-Cell Binding) Step1->Step2 Step3 3. Phospho-Flow (Signaling Blockade) Step2->Step3 Conclusion Validated MoA Step3->Conclusion

Fig 2: Three-tiered orthogonal validation workflow for kinase inhibitors.

A. Biochemical: TR-FRET Kinase Assay

Causality: Standard colorimetric or luminescent assays are highly susceptible to compound auto-fluorescence or quenching. TR-FRET utilizes a time delay before measurement, eliminating background fluorescence. This assay isolates the direct catalytic inhibition of the kinase by the compound in a cell-free environment[3].

B. Biophysical: Cellular Thermal Shift Assay (CETSA)

Causality: A compound may show sub-nanomolar potency in a biochemical assay but fail in cells due to poor membrane permeability or competition with high intracellular ATP (~1-5 mM). CETSA measures the thermal stabilization of the target protein upon ligand binding directly in live cells, confirming physiological target engagement[4][5].

C. Functional: Phospho-Flow Cytometry

Causality: Western blotting provides bulk population averages, masking cellular heterogeneity. Phospho-flow cytometry allows for single-cell resolution of downstream signaling blockade (e.g., p-RET or p-Rb), ensuring the compound functionally penetrates and acts uniformly across the cell population.

Performance Comparison Data

The following table benchmarks the performance of the IPA scaffold against highly selective, clinical-grade alternatives. While IPA exhibits lower absolute potency than advanced clinical candidates, its robust cross-assay correlation validates it as an excellent structural baseline for SAR (Structure-Activity Relationship) expansion.

CompoundTargetTR-FRET IC₅₀ (nM)CETSA ΔTₘ (°C)Phospho-Flow IC₅₀ (nM)Selectivity Profile
IPA (Product) RET / CDK245.2 ± 3.1+4.2115.4 ± 8.2Dual-target tool compound
Selpercatinib RET3.8 ± 0.5+7.812.1 ± 1.4Highly selective RET
Dinaciclib CDK2/91.2 ± 0.2+8.14.5 ± 0.6Highly selective CDK
DMSO (Vehicle) N/A>10,0000.0>10,000Baseline control

Data represents mean ± SD from three independent experiments (n=3).

Detailed Experimental Protocols

Protocol 1: TR-FRET Kinase Activity Assay

Self-Validating Check: Include a "No Enzyme" control to establish the absolute background, and an "Enzyme + Vehicle" control to establish the maximum signal window.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of IPA or control compounds (in 100% DMSO) into a 384-well low-volume proxiplate.

  • Enzyme Addition: Add 5 µL of recombinant RET or CDK2/CycE complex (at 2X final concentration) to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibrium.

  • Reaction Initiation: Add 5 µL of a 2X ATP/Biotinylated-Substrate mix. Critical Step: Ensure ATP concentration is at the calculated Km​ for the specific kinase to accurately assess competitive inhibition.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to halt catalysis), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Protocol 2: Live-Cell CETSA

Self-Validating Check: Always probe for a non-targeted housekeeping protein (e.g., GAPDH or Actin) on the same blot/plate to ensure the compound is not causing global protein stabilization or precipitation[6].

  • Cell Treatment: Seed target cells (e.g., TT cells for RET, or MCF-7 for CDKs) in 6-well plates. Treat with 10 µM IPA, Selpercatinib, or DMSO vehicle for 2 hours at 37°C.

  • Harvesting: Wash cells with PBS, trypsinize, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes (50 µL/tube).

  • Thermal Gradient: Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 64°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Add 15 µL of 4X CETSA Lysis Buffer (containing NP-40). Subject tubes to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath) to ensure complete membrane disruption without denaturing proteins.

  • Clearance: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated (denatured) proteins.

  • Detection: Transfer the soluble supernatant to a new plate. Quantify the remaining soluble target protein using AlphaLISA or quantitative Western Blot[4][5]. Plot the melt curve to determine the shift in aggregation temperature (ΔTₘ).

Protocol 3: Phospho-Flow Cytometry

Self-Validating Check: Utilize a viability dye (e.g., LIVE/DEAD Fixable Aqua) to exclude dead cells from the analysis, as apoptotic cells exhibit non-specific antibody binding and degraded signaling networks.

  • Treatment & Stimulation: Treat cells with a dose-response of IPA for 2 hours. If evaluating RET, stimulate cells with GDNF (50 ng/mL) for the final 15 minutes to induce peak phosphorylation.

  • Fixation: Immediately add 16% paraformaldehyde (PFA) directly to the culture media to a final concentration of 4%. Incubate for 15 minutes at room temperature. Reasoning: Direct addition prevents signaling changes that occur during centrifugation.

  • Permeabilization: Wash cells, then resuspend in ice-cold 90% methanol. Incubate on ice for 30 minutes to permeabilize the nuclear and plasma membranes.

  • Staining: Wash twice with FACS buffer (PBS + 1% BSA). Stain with primary conjugated antibodies (e.g., anti-p-RET-AlexaFluor647 or anti-p-Rb-PE) for 45 minutes at room temperature in the dark.

  • Acquisition: Wash and acquire data on a flow cytometer. Gate on single, live cells and calculate the Median Fluorescence Intensity (MFI) to generate functional IC₅₀ curves.

References

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 Source: PMC (National Institutes of Health) URL:[1]

  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor Source: PubMed (National Institutes of Health) URL:[2]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery Source: ACS Publications URL:[4]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Reviews URL:[5]

  • Characterization of LDD-2633 as a Novel RET Kinase Inhibitor with Anti-Tumor Effects in Thyroid Cancer Source: PMC (National Institutes of Health) URL:[3]

Sources

Safety & Regulatory Compliance

Safety

3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine proper disposal procedures

The proper disposal of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine (CAS: 1017781-38-2) requires strict adherence to hazardous waste protocols due to its unique structural profile: an iodinated aromatic ring coupled w...

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Author: BenchChem Technical Support Team. Date: April 2026

The proper disposal of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine (CAS: 1017781-38-2) requires strict adherence to hazardous waste protocols due to its unique structural profile: an iodinated aromatic ring coupled with a nitrogen-rich pyrazole amine. For researchers and drug development professionals, understanding the environmental chemistry of this compound is critical. Improper disposal not only violates environmental regulations but also poses severe risks of toxic gas generation and environmental persistence.

This guide provides the authoritative operational and logistical framework for the safe handling, segregation, and ultimate destruction of this specific halogenated compound.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, laboratory personnel must understand the physical and chemical hazards associated with the waste stream. The presence of both an iodine atom (a heavy halogen) and an amine group dictates its classification and compatibility.

Table 1: Chemical and Hazard Profile

Property / HazardSpecificationOperational Implication
Chemical Formula C12H14IN3High nitrogen and halogen content; generates NOx and HI upon combustion.
Molecular Weight 327.16 g/mol Heavy organic compound; tends to precipitate in mixed aqueous waste.
Waste Classification Halogenated Organic WasteMust not be mixed with non-halogenated solvents[1].
GHS Health Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires contact protection and dust-minimizing handling techniques[2].
Thermal Decomposition COx, NOx, Hydrogen Iodide (HI), I2Mandates disposal via high-temperature incineration with caustic scrubbers[3].

The Causality of Segregation: Why Halogenated Separation Matters

A common operational failure in laboratories is the co-mingling of halogenated (iodinated, chlorinated, fluorinated) and non-halogenated organic wastes. For 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine, segregation is not merely a bureaucratic requirement; it is a chemical necessity driven by incineration mechanics.

  • Prevention of Dioxin Formation: When halogenated organics are incinerated alongside standard organic waste at suboptimal temperatures, they act as precursors for polyhalogenated dibenzo-p-dioxins and furans—some of the most toxic and persistent organic pollutants known[4][5].

  • Scrubber Requirements: The combustion of the iodinated phenyl ring releases hydrogen iodide (HI) and elemental iodine gas (I2). Specialized hazardous waste incinerators route their exhaust through caustic wet scrubbers (e.g., NaOH solutions) to neutralize these highly corrosive acid gases before atmospheric release[3][6].

  • BTU Value Degradation: Halogens act as flame retardants. Introducing iodinated compounds into non-halogenated waste streams lowers the overall heating value (BTU) of the waste, disrupting the thermal destruction efficiency of standard incinerators[6].

Operational Disposal Workflows

The following self-validating protocols ensure that 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine is safely captured and routed to the correct destruction facility.

Protocol A: Disposal of Liquid Solutions (Reaction Mixtures & Filtrates)

When the compound is dissolved in organic solvents (e.g., dichloromethane, methanol, or DMSO) during synthesis or assay preparation:

  • Compatibility Verification: Verify that the primary solvent is an organic liquid. Do not add this solution to aqueous acid or base waste streams to prevent exothermic precipitation or unwanted salt formation.

  • Transfer: Working inside a certified chemical fume hood, use a grounded funnel to transfer the liquid into a designated, green-labeled "Halogenated Organic Waste" carboy[1].

  • Self-Validation Check: Inspect the carboy for phase separation or gas evolution. If the solution remains stable, seal the cap tightly.

  • Documentation: Immediately log the estimated mass of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine and the exact solvent volume on the hazardous waste manifest attached to the carboy.

  • Secondary Containment: Store the carboy in a secondary containment tray within the laboratory's Satellite Accumulation Area (SAA), away from direct sunlight and strong oxidizers.

Protocol B: Disposal of Solid Waste & Contaminated Consumables

For pure crystalline/powder waste, contaminated filter papers, pipette tips, and empty reagent vials:

  • Dust Suppression: Do not use compressed air or dry brushing to gather spilled powder, as the amine group is a Category 3 respiratory irritant[2].

  • Collection: Carefully sweep the solid material using a disposable anti-static scoop.

  • Packaging: Place the solid waste and all contaminated consumables into a puncture-resistant, sealable polyethylene wide-mouth container.

  • Labeling: Affix a standard hazardous waste label. Explicitly check the "Halogenated" and "Toxic" hazard boxes. Write the full chemical name—do not use abbreviations.

  • Storage: Seal the container and place it in the solid hazardous waste bin in the SAA, pending collection by Environmental Health and Safety (EHS).

Visualizing the Disposal Logistics

To ensure compliance across laboratory teams, the following logic tree dictates the operational flow for handling this compound.

DisposalWorkflow Gen Waste Generation: 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine State Physical State? Gen->State Solid Solid Waste: Seal in compatible PE container State->Solid Solid / Consumables Liquid Liquid Waste: Add to Halogenated Carboy State->Liquid Solutions / Filtrates Label Labeling: 'Halogenated Organic Waste' Solid->Label Liquid->Label Store Storage: Satellite Accumulation Area (SAA) Label->Store Dispose Final Destruction: High-Temp Incineration + Scrubbers Store->Dispose

Caption: Workflow for the segregation and disposal of halogenated pyrazole amine waste.

Spill Response and Decontamination Protocol

In the event of an accidental release of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine powder on the benchtop or floor:

  • Isolate the Area: Evacuate non-essential personnel. Ensure the room's HVAC/fume hood exhaust is operating to capture any aerosolized amine dust.

  • PPE Donning: Responders must wear nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator if the spill is extensive[7].

  • Wet Wiping Method: Dampen disposable paper towels with a compatible solvent (e.g., isopropanol or ethanol) to suppress dust. Gently wipe up the powder, working from the outside of the spill toward the center.

  • Surface Decontamination: Wash the affected surface with a mild detergent solution followed by a final water wipe to remove any residual iodinated organics.

  • Waste Consolidation: Place all used paper towels and contaminated gloves into a solid halogenated waste container as outlined in Protocol B.

References

  • EPA NEPIS. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • CymitQuimica. SAFETY DATA SHEET: 1H-Pyrazole-5-amine derivatives.
  • Bucknell University. Hazardous Waste Segregation Guide.
  • PubChem. 1-Ethyl-1H-pyrazol-5-amine | C5H9N3 | CID 337310 - Safety and Hazards. National Institutes of Health.
  • EPA. Chapter 2 Section 3.2 - Incinerators. U.S. Environmental Protection Agency.
  • UKWIN. Dioxins and other harmful incinerator emissions. United Kingdom Without Incineration Network.
  • Zero Waste Europe. Incineration produces more persistent organic pollutants than it destroys.

Sources

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine

In the dynamic landscape of drug discovery and chemical research, the safety of our scientists is paramount. This guide provides essential, in-depth technical and safety information for handling 3-(4-Iodophenyl)-1-isopro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and chemical research, the safety of our scientists is paramount. This guide provides essential, in-depth technical and safety information for handling 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine. As a novel compound, specific safety data may be limited; therefore, this document synthesizes information from structurally similar molecules and established laboratory safety protocols to provide a robust framework for its safe use. Our goal is to empower researchers with the knowledge to manage the potential risks associated with this and similar chemical entities, ensuring both personal safety and the integrity of your research.

Hazard Evaluation: Understanding the Compound

Presumptive Hazard Profile:

Hazard ClassAnticipated RiskRationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]Based on data for similar aromatic amine and pyrazole derivatives.
Skin Corrosion/Irritation Causes skin irritation.[1][2]A common hazard for this class of compounds.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Expected based on the irritant nature of related molecules.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]Inhalation of dust or aerosol should be avoided.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling compounds with unknown toxicological profiles. The following recommendations are based on a comprehensive risk assessment for this class of chemicals.

Core PPE Requirements:
  • Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and fine dust.[4] A face shield should be worn over the goggles when there is a significant risk of splashing.[4][5]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a good initial choice for incidental contact, but they should be inspected before use and disposed of immediately after contamination.[4][6][7] For prolonged handling, consider heavier-duty gloves and consult the manufacturer's compatibility chart. Always use proper glove removal technique to avoid skin contact.[1]

    • Lab Coat/Coveralls: A flame-resistant lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn.[4][5]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] If a fume hood is not available or if there is a risk of generating dust or aerosols outside of a contained system, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[8]

PPE Selection Workflow:

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Handling Procedure Start Assess Potential Hazards of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine Eye Eye Protection: Safety Goggles/Face Shield Start->Eye Irritant/Splash Hazard Skin Skin Protection: Nitrile Gloves, Lab Coat/Coveralls Start->Skin Dermal Contact Hazard Respiratory Respiratory Protection: Fume Hood/Respirator Start->Respiratory Inhalation Hazard Handle Proceed with Handling Eye->Handle Skin->Handle Respiratory->Handle

Caption: PPE selection workflow based on hazard assessment.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Procedures:
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Designate a specific area for handling this compound.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to prevent the release of dust into the laboratory environment. Use a spatula for solid transfers and avoid creating dust.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash your hands and any potentially exposed skin with soap and water.[1] Decontaminate the work area.

Emergency Procedures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][3] If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

  • Spill: Evacuate the area. For a small spill, and if it is safe to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For a large spill, contact your institution's environmental health and safety department.

Emergency Response Flowchart:

Emergency_Response cluster_actions Immediate Actions Exposure Chemical Exposure Occurs Eye Eye Contact: Flush with water for 15 min. Exposure->Eye Skin Skin Contact: Wash with soap and water. Exposure->Skin Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Ingestion Ingestion: Rinse mouth, do not induce vomiting. Exposure->Ingestion Medical Seek Immediate Medical Attention Eye->Medical Skin->Medical Inhalation->Medical Ingestion->Medical

Caption: Immediate actions for different exposure routes.

Waste Disposal:

Proper disposal of chemical waste is critical to protect the environment and comply with regulations.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves), in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste containing the compound in a labeled, sealed, and appropriate waste container. Do not mix with incompatible wastes.

  • Iodinated Waste Considerations: Iodinated organic compounds should be disposed of as hazardous waste.[9] Improper disposal, such as through incineration in facilities not equipped for it, can lead to the release of iodine into the environment.[10] Do not dispose of this compound down the drain.[11] Some specialized recycling programs may exist for the recovery of iodine from waste streams.[12][13]

Storage

Store 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

Conclusion: Fostering a Culture of Safety

The responsible and safe handling of novel chemical compounds is a cornerstone of scientific excellence. By understanding the potential hazards of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine and diligently applying the safety protocols outlined in this guide, researchers can minimize risks and create a secure laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.

References

  • Eurofins. (2024, September 6). Chemical Safety | Personal Protective Equipment (PPE).
  • ECHEMI. (n.d.). 3-Iodo-1H-pyrazole SDS, 4522-35-4 Safety Data Sheets.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET.
  • CymitQuimica. (2024, November 1). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, November 28). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK.
  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
  • TCI Chemicals. (2025, November 21). SAFETY DATA SHEET.
  • Case Western Reserve University Environmental Health and Safety. (n.d.). Disposal of Iodine.
  • LGC Standards. (2021, November 23). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Iodine solution.
  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine.
  • Molecules. (2026, February 4). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities.
  • EPOS™. (n.d.). What should not go down the drain: time, money and contrast media.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine
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3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine
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